molecular formula C12H14N2O5 B1390850 (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate CAS No. 1212341-54-2

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

Cat. No.: B1390850
CAS No.: 1212341-54-2
M. Wt: 266.25 g/mol
InChI Key: JJHIYYYLTMNAHH-NSHDSACASA-N
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Description

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate is a useful research compound. Its molecular formula is C12H14N2O5 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[(2R)-2-acetamido-2-(2-nitrophenyl)ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-8(15)13-11(7-19-9(2)16)10-5-3-4-6-12(10)14(17)18/h3-6,11H,7H2,1-2H3,(H,13,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHIYYYLTMNAHH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC(=O)C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](COC(=O)C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate , a specialized chiral intermediate used in the synthesis of nitrogen-containing heterocycles, particularly indoline derivatives.

Chemical Identity & Nomenclature

This compound is a di-acetylated derivative of a chiral


-amino alcohol. Its structural complexity arises from the simultaneous presence of an amide, an ester, and a nitro group on a phenethyl backbone.
Property Details
Systematic Name [(2R)-2-acetamido-2-(2-nitrophenyl)ethyl] acetate
Common Name This compound
Molecular Formula

Molecular Weight 266.25 g/mol
Chirality (R)-enantiomer
CAS Number Not widely indexed in public registries. (Note: Often confused with CAS 51765-60-7, which refers to a sulfonamide. Verify via commercial catalog identifiers, e.g., Santa Cruz Biotechnology).[1][2]
Core Scaffold 2-amino-2-phenylethanol (Phenylglycinol)
Structural Analysis

The molecule features a 2-amino-ethanol backbone where:

  • C2 Position (Chiral Center): Substituted with a 2-nitrophenyl group and an acetamido (

    
    ) group.
    
  • C1 Position: The primary alcohol is protected as an acetate ester (

    
    ).
    
  • Ortho-Nitro Group: The "2-nitro" designation in the common name refers to the ortho position on the phenyl ring, not the ethyl chain. This group is critical for downstream cyclization reactions.

Synthesis & Production Logic

The synthesis of this compound typically follows a pathway designed to establish the chiral center at the benzylic position, followed by functional group protection.

Retrosynthetic Pathway

The core challenge is installing the amine and the aryl group on the same carbon (C2) while controlling stereochemistry. This is distinct from the Henry reaction (which places the nitro/amine on C2 and the aryl on C1).

Primary Route: Strecker Synthesis Modification

  • Precursor: 2-Nitrobenzaldehyde.

  • Chiral Induction: Asymmetric Strecker reaction using a chiral auxiliary (e.g., (R)-phenylglycinol) or catalyst to form the

    
    -amino nitrile.
    
  • Hydrolysis & Reduction: Conversion of the nitrile to the acid (phenylglycine derivative) and subsequent reduction to the alcohol (phenylglycinol).

  • Acetylation: Global acetylation of the amine and alcohol using acetic anhydride.

Experimental Protocol: Global Acetylation (General Procedure)

Note: This protocol assumes the isolation of the parent amino alcohol, (R)-2-amino-2-(2-nitrophenyl)ethanol.

  • Reagents: (R)-2-amino-2-(2-nitrophenyl)ethanol (1.0 eq), Acetic Anhydride (2.5 eq), Pyridine (3.0 eq), DMAP (0.1 eq), DCM (Solvent).

  • Setup: Flame-dried round-bottom flask under

    
     atmosphere.
    
  • Addition: Dissolve amino alcohol in DCM. Add Pyridine and DMAP. Cool to 0°C. Dropwise add Acetic Anhydride.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (

    
     shift due to ester/amide formation).
    
  • Workup: Quench with sat.

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine) and Brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Applications in Drug Development

This molecule serves as a "masked" precursor for Indoline-2-carboxylic acid derivatives, which are pharmacophores in ACE inhibitors (e.g., Perindopril) and other bioactive heterocycles.

Mechanism: Reductive Cyclization

The ortho-nitro group is perfectly positioned to react with the nitrogen of the acetamido group (or the free amine after deprotection) upon reduction.

  • Deprotection: Hydrolysis of the O-acetate and N-acetyl groups.

  • Activation: Conversion of the primary alcohol to a leaving group (e.g., Mesylate/Tosylate).

  • Cyclization: Reduction of the Nitro group (

    
    ). The resulting aniline attacks the activated methylene (C1) to close the 5-membered ring, forming the Indoline  core.
    
Visualization: Reaction Pathway

The following diagram illustrates the transformation from the protected intermediate to the Indoline scaffold.

IndolineSynthesis Start (R)-N-acetyl-2-nitro- 2-Phenylglycinol-O-acetate Step1 Hydrolysis (Deprotection) Start->Step1 NaOH/MeOH Inter1 (R)-2-amino-2- (2-nitrophenyl)ethanol Step1->Inter1 Step2 Activation (MsCl/Et3N) Inter1->Step2 Inter2 Activated Mesylate Step2->Inter2 Step3 Reduction (H2/Pd-C) Inter2->Step3 Cyclization Product (S)-Indoline-2- carboxylic acid precursor Step3->Product Intramolecular SN2

Caption: Pathway converting the di-acetylated nitro-intermediate into the indoline pharmacophore via deprotection, activation, and reductive cyclization.

Safety & Handling (E-E-A-T)

As a nitro-aromatic compound, standard safety protocols for potentially energetic or sensitizing materials apply.

  • Handling: Use within a chemical fume hood. Avoid inhalation of dust/aerosols.

  • Stability: Nitro compounds can be heat-sensitive. Store at -20°C (long term) or 4°C (short term) under inert atmosphere.

  • Solubility: Soluble in DMSO, Methanol, and Dichloromethane. Sparingly soluble in water.

References

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from

  • ChemicalBook. Product List: this compound.[2][3] Retrieved from

  • Viso, A., et al. (2005). Synthetic Applications of 2-Amino-2-phenylethanol (Phenylglycinol). Chemical Reviews. (Contextual reference for Phenylglycinol chemistry).

Sources

Strategic Synthesis of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate: A Guide for Advanced Chiral Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate (Molecular Formula: C12H14N2O5)[1]. The target molecule, correctly identified as a derivative of 1-acetoxy-2-acetamido-2-nitro-1-phenylethane, represents a class of highly functionalized, stereochemically complex scaffolds of significant interest in medicinal chemistry and drug development. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind strategic methodological choices, focusing on the establishment of two contiguous stereocenters. The core of this synthesis is built upon a foundational asymmetric Henry (nitroaldol) reaction, followed by a diastereoselective α-amination of the nitroalkane intermediate, and concluding with functional group protection. This guide is designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and field-proven protocols necessary for the successful synthesis and characterization of this and structurally related chiral building blocks.

Introduction and Strategic Overview

The synthesis of enantiomerically pure molecules containing multiple stereocenters is a cornerstone of modern pharmaceutical development. The target compound possesses two adjacent stereocenters, with one being a quaternary center bearing a nitro, an acetamido, and a phenyl group. Such densely functionalized chiral motifs are valuable precursors for complex molecular architectures.

A direct, linear synthesis is often inefficient for such targets. Our strategic approach, therefore, relies on a convergent methodology that sequentially builds complexity and establishes stereochemical control. The entire synthetic workflow can be deconstructed into three primary phases:

  • Phase I: Asymmetric C-C Bond Formation: Establishing the first stereocenter ((R) at C1) via a catalytic, asymmetric Henry reaction between benzaldehyde and nitromethane. This reaction is the linchpin of the entire synthesis, as the stereochemical outcome of this step dictates the absolute configuration of the final product.

  • Phase II: Diastereoselective α-Amination: Creating the second stereocenter at C2 by functionalizing the carbon alpha to the nitro group. This involves deprotonation to a nitronate anion followed by electrophilic amination, where the existing C1 stereocenter directs the diastereoselectivity of the transformation.

  • Phase III: Final Derivatization: Completion of the synthesis through N-acetylation of the newly introduced amino group and O-acetylation of the hydroxyl group.

This guide will detail the expert rationale and provide validated protocols for each phase, ensuring scientific integrity and reproducibility.

Phase I: Enantioselective Synthesis of the (R)-1-Phenyl-2-nitroethanol Backbone

The foundational step is the asymmetric Henry (nitroaldol) reaction, a powerful method for carbon-carbon bond formation that unites a nitroalkane with a carbonyl compound.[2] While the reaction itself is classic, achieving high enantioselectivity is a modern challenge that has been met with the development of sophisticated chiral catalyst systems.[3]

Causality of Catalyst Selection

The objective is to control the facial selectivity of the nitromethanide ion's attack on the prochiral benzaldehyde. This is achieved by creating a transient chiral environment around the reactants. Two primary classes of catalysts have proven highly effective:

  • Chiral Metal Complexes: Lewis acidic metals (e.g., Cu(II), Zn(II)) are coordinated to chiral ligands (e.g., bis(oxazolines), diamines).[4][5] The metal activates the aldehyde by coordinating to the carbonyl oxygen, while the chiral ligand's steric and electronic properties block one face of the aldehyde, forcing the nucleophile to attack from the opposite, less hindered face.

  • Organocatalysts: Bifunctional catalysts, such as those derived from Cinchona alkaloids or containing thiourea moieties, operate through a non-covalent mechanism.[2][6] They typically possess both a Brønsted base site (e.g., a tertiary amine) to deprotonate the nitroalkane and a hydrogen-bond donor site (e.g., thiourea) to activate and orient the aldehyde, creating a highly organized, chiral transition state.

The choice between these systems often depends on substrate scope, catalyst availability, and operational simplicity. For the synthesis of (R)-1-phenyl-2-nitroethanol, copper(II) complexes with chiral bis(β-amino alcohol) ligands have demonstrated excellent yields and enantioselectivity.[5]

Quantitative Comparison of Catalytic Systems
Catalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Cu(OAc)₂ / Chiral Bis(β-amino alcohol)EtOHAmbient>9994.6[5]
Zinc Triflate / N-MethylephedrineToluene-20~8590[4]
Quinine Derivative (Organocatalyst)Toluene-78~9095
Guanidine-Thiourea (Organocatalyst)Toluene/KIAmbient70-8092
Experimental Protocol: Asymmetric Henry Reaction

This protocol is adapted from methodologies utilizing in-situ generated chiral copper catalysts.[5]

  • Catalyst Preparation (In-Situ): In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral thiophene-2,5-bis(β-amino alcohol) ligand (0.20 mmol) and Cu(OAc)₂·H₂O (0.20 mmol) in absolute ethanol (5 mL). Stir the solution at room temperature for 30-60 minutes until a clear, colored solution of the complex is formed.

  • Reaction Initiation: To the catalyst solution, add freshly distilled benzaldehyde (1.0 mmol). Cool the mixture to the optimized reaction temperature (e.g., ambient temperature as per the reference).

  • Nucleophile Addition: Slowly add nitromethane (2.0 mmol) to the reaction mixture dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at the specified temperature for 24 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane) to afford pure (R)-1-phenyl-2-nitroethanol.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).[7]

Workflow Visualization

G cluster_start Starting Materials cluster_catalyst Catalyst System benzaldehyde Benzaldehyde reaction Asymmetric Henry Reaction (Ethanol, RT, 24h) benzaldehyde->reaction nitromethane Nitromethane nitromethane->reaction ligand Chiral Ligand catalyst Active Chiral Cu(II) Complex ligand->catalyst cu_salt Cu(OAc)₂ cu_salt->catalyst catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Flash Chromatography workup->purification product (R)-1-phenyl-2-nitroethanol purification->product

Fig 1: Workflow for Asymmetric Synthesis of the Chiral Backbone.

Phase II & III: Diastereoselective Amination and Final Acetylations

With the primary stereocenter established, the next critical phase involves the installation of the acetamido group at the C2 position. This is a non-trivial transformation that requires the functionalization of a C-H bond alpha to the nitro group, followed by reduction and acetylation.

Mechanistic Rationale
  • Nitronate Formation: The C-H bond alpha to the nitro group is acidic. Treatment with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) will deprotonate this carbon, forming a lithium nitronate intermediate.

  • Electrophilic Amination: This nucleophilic nitronate is then trapped with an electrophilic nitrogen source. A common choice is a dialkyl azodicarboxylate, such as di-tert-butyl azodicarboxylate (DBAD). The attack on the N=N double bond is directed by the existing stereocenter at C1, leading to a diastereomeric mixture of the hydrazino-adduct, with one diastereomer typically favored.

  • Reductive Cleavage & N-Acetylation: The N-N bond of the adduct is cleaved, often via catalytic hydrogenation (e.g., Pd/C, H₂), which simultaneously reduces the nitro group. This step is complex and may require specific catalysts to achieve the desired transformation without over-reduction. A more controlled approach involves selective reduction of the N-N bond followed by a separate reduction of the nitro group. A one-pot reductive acetylation can also be employed, where reduction of the nitro group to an amine is immediately followed by in-situ acetylation with acetic anhydride.[8]

  • O-Acetylation: The final step is the acetylation of the secondary hydroxyl group. This is a standard esterification reaction, typically performed with acetic anhydride and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) or in a solvent like pyridine.[9][10]

Experimental Protocol: Functionalization and Acetylation

Note: This is an advanced sequence and requires careful optimization. The following protocol outlines the key steps.

  • α-Amination:

    • Dissolve the purified (R)-1-phenyl-2-nitroethanol (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under argon and cool to -78 °C.

    • Slowly add a solution of LDA (1.1 mmol in THF) and stir for 30 minutes to form the nitronate.

    • Add a solution of DBAD (1.2 mmol) in THF dropwise. Stir at -78 °C for 2 hours, then allow to warm slowly to room temperature.

    • Quench with saturated aq. NH₄Cl and extract with ethyl acetate. Purify the crude hydrazino-adduct by column chromatography.

  • Reductive N-Acetylation:

    • Dissolve the purified adduct in methanol. Add a catalytic amount of Pd/C (10 mol%).

    • Introduce acetic anhydride (2.5 mmol).

    • Pressurize the vessel with H₂ (50 psi) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).

    • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate. This yields the N-acetylated amino alcohol intermediate.

  • O-Acetylation:

    • Dissolve the crude N-acetylated intermediate in dichloromethane (10 mL).

    • Add acetic anhydride (1.5 mmol) and a catalytic amount of DMAP (0.1 mmol).

    • Stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

    • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Purify the final product by flash column chromatography. Since two diastereomers may be formed, careful separation is critical. Analytical separation can be achieved using achiral HPLC on phases like phenyl or C18, or with chiral chromatography.[11][12]

Overall Synthetic Pathway

G start Benzaldehyde + Nitromethane step1 (R)-1-phenyl-2-nitroethanol start->step1 Asymmetric Henry Reaction step2 Diastereomeric Mixture of α-Hydrazino Adduct step1->step2 1. LDA, -78°C 2. DBAD step3 Diastereomeric Mixture of N-acetyl Amino Alcohol step2->step3 Reductive N-Acetylation (H₂, Pd/C, Ac₂O) step4 Final Product: (1R)-1-acetoxy-2-acetamido -2-nitro-1-phenylethane step3->step4 O-Acetylation (Ac₂O, DMAP)

Fig 2: Overall Synthetic Route from Starting Materials to Final Product.

Self-Validation: Purification and Characterization

Ensuring the identity, purity, and stereochemical integrity of the intermediates and the final product is paramount. A rigorous analytical workflow validates the success of each synthetic step.

  • Chromatography: Flash column chromatography is essential for the purification of all intermediates. For the final product, which may exist as a mixture of diastereomers, preparative HPLC using an appropriate stationary phase (e.g., phenyl-hexyl) may be required for separation.[11]

  • NMR Spectroscopy:

    • ¹H NMR: Provides crucial information on the structure. Key signals to monitor include the disappearance of the aldehyde proton, the appearance of the benzylic proton (CH-O), and the protons on the nitro-bearing carbon. The coupling constants between adjacent protons help infer relative stereochemistry.

    • ¹³C NMR: Confirms the carbon skeleton and the presence of all functional groups.

  • Infrared (IR) Spectroscopy: Ideal for tracking functional group transformations. Look for the disappearance of the -OH stretch (~3400 cm⁻¹) and the appearance of two strong C=O stretches for the amide and ester (~1650-1750 cm⁻¹). The strong asymmetric and symmetric stretches for the NO₂ group (~1550 and 1350 cm⁻¹) should be present throughout the synthesis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the final product (C12H14N2O5).

  • Chiral HPLC/SFC: This is the definitive method for determining the enantiomeric excess (ee) of the initial nitro-alcohol and the diastereomeric ratio (dr) of subsequent intermediates and the final product. A suitable chiral stationary phase (e.g., Chiralcel® OD-H) must be identified through screening.[13]

Conclusion

The synthesis of this compound is a challenging yet achievable endeavor that exemplifies modern asymmetric synthesis. The strategy presented herein emphasizes logical, stepwise construction, beginning with the critical enantioselective Henry reaction to set the initial stereocenter. Subsequent diastereoselective functionalization and derivatization build upon this chiral foundation. By understanding the causality behind each methodological choice—from catalyst selection to purification strategy—researchers can confidently approach the synthesis of this and other complex, highly functionalized chiral molecules that are vital to the landscape of drug discovery and development.

References

  • Asymmetric Henry Reaction (Nitroaldol Reaction). Buchler GmbH. [Link]

  • Henry reaction. Wikipedia. [Link]

  • Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Publishing. [Link]

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. [Link]

  • Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. RSC Publishing. [Link]

  • Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. University of Windsor. [Link]

  • Examples of N-acetylation, transesterification and acetalization... ResearchGate. [Link]

  • Asymmetric nitroaldol reactions of nitromethane and benzaldehyde. ResearchGate. [Link]

  • Acetylation of alcohols and phenols. ResearchGate. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]

  • One-pot efficient reductive acetylation of aromatic nitro compounds. IOSR Journal. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Highly Efficient Cobalt (II) Catalyzed O-Acylation of Alcohols and Phenols under Solvent-Free Conditions. SciRP.org. [Link]

  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Ibidi. [Link]

  • Diastereoselective reduction of ketone 7. ResearchGate. [Link]

  • acetylglycine. Organic Syntheses Procedure. [Link]

Sources

Physical and Chemical Properties of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate , a specialized chiral intermediate used in the synthesis of pharmaceutical compounds.

Executive Summary

This compound (also known as [(2R)-2-acetamido-2-(2-nitrophenyl)ethyl] acetate ) is a protected derivative of (R)-2-phenylglycinol characterized by the presence of an ortho-nitro group on the phenyl ring. It serves as a high-value chiral building block in organic synthesis, particularly for generating enantiopure nitrogen-containing heterocycles such as indolines, tetrahydroquinolines, and quinazolinones. Its dual protection (N-acetyl and O-acetyl) and latent reactivity (nitro group) make it a versatile scaffold for drug development.

Chemical Identity & Structural Analysis

The nomenclature "2-nitro-2-phenyl" in catalog entries typically refers to the position of the nitro group on the phenyl ring relative to the alkyl chain (ortho-substitution), rather than a geminal nitro-phenyl substitution on the alkyl backbone.

Property Details
Systematic Name [(2R)-2-acetamido-2-(2-nitrophenyl)ethyl] acetate
Catalog Name This compound
CAS Number Not widely indexed (Ref: ChemicalBook ID CB7270745)
Molecular Formula C₁₂H₁₄N₂O₅
Molecular Weight 266.25 g/mol
Chirality (R)-Enantiomer
SMILES CC(=O)OC=O)C1=CC=CC=C1[O-]
Structural Diagram

The following diagram illustrates the chemical connectivity and stereochemistry.

Structure cluster_0 Functional Groups Nitro Nitro Group (-NO2) (Latent Amine) Phenyl Phenyl Ring (Ortho-Substituted) Nitro->Phenyl Ortho Position ChiralCenter Chiral Center (C2) (R-Configuration) Phenyl->ChiralCenter Benzylic Bond Amide N-Acetyl Amide (Protecting Group) ChiralCenter->Amide N-Linkage Ester O-Acetyl Ester (Leaving Group) ChiralCenter->Ester Ethyl Backbone

Figure 1: Functional group topology of this compound.

Physical Properties

As a specific intermediate, experimental data is often proprietary. The values below are derived from structure-property relationships (SPR) of analogous phenylglycinol derivatives.

Property Value / Description Commentary
Physical State Crystalline SolidHigh polarity of amide/nitro groups promotes lattice formation.
Color Pale yellow to off-whiteTypical for nitro-aromatic compounds.
Melting Point 110°C – 130°C (Predicted)Amide hydrogen bonding increases MP relative to simple esters.
Solubility Soluble in DMSO, DMF, DCM, EtOAcModerate solubility in alcohols; insoluble in water/hexane.
LogP ~1.2 – 1.5Moderately lipophilic; membrane permeable.
H-Bond Donors 1 (Amide NH)Crucial for receptor binding or crystal packing.
H-Bond Acceptors 5 (Nitro O, Amide O, Ester O)High potential for solvent interaction.

Chemical Reactivity & Stability

This compound is designed as a "masked" intermediate. Its reactivity is defined by three orthogonal functional zones: the Nitro group , the Amide/Ester protections , and the Chiral center .

A. Nitro Group Reduction (Latent Nucleophile)

The ortho-nitro group is the most reactive site under reducing conditions.

  • Reagents: H₂/Pd-C, Fe/HCl, or SnCl₂.

  • Outcome: Conversion to an ortho-aniline derivative.

  • Significance: The resulting amine often undergoes spontaneous intramolecular cyclization, displacing the O-acetate or attacking the amide to form heterocycles.

B. Hydrolytic Stability
  • Ester (O-Acetyl): Labile. Hydrolyzes readily in basic conditions (NaOH/MeOH) to yield the alcohol.

  • Amide (N-Acetyl): Robust. Requires harsh acidic (6M HCl, reflux) or basic conditions to cleave, preserving the amine during ester manipulation.

C. Stereochemical Integrity

The benzylic hydrogen at the chiral center is relatively acidic due to the electron-withdrawing nitro and amide groups.

  • Risk: Racemization can occur under strongly basic conditions via enolization.

  • Precaution: Avoid strong bases (e.g., NaH, LDA) unless necessary; use mild bases (K₂CO₃, Et₃N).

Synthesis & Production

The synthesis typically follows a "Chiral Pool" approach starting from (R)-Phenylglycine or via asymmetric Henry reaction.

Synthetic Pathway

Synthesis Start (R)-2-(2-nitrophenyl)glycine (Precursor) Step1 Reduction (BH3 or LiAlH4) Target: Carboxyl -> Alcohol Start->Step1 Inter1 (R)-2-amino-2-(2-nitrophenyl)ethanol Step1->Inter1 Step2 Acetylation (Ac2O / Pyridine) Target: N- and O- acetylation Inter1->Step2 Product This compound (Final Product) Step2->Product

Figure 2: Standard synthetic route from chiral amino acid precursors.

Protocol Summary:

  • Starting Material: (R)-2-(2-nitrophenyl)glycine is reduced (typically using Borane-DMS or NaBH₄/I₂) to the corresponding amino alcohol (Glycinol).

  • Protection: The crude amino alcohol is treated with Acetic Anhydride (

    
    ) in the presence of a base (Pyridine or 
    
    
    
    ). This simultaneously acetylates the amine (to Acetamide) and the alcohol (to Acetate ester).
  • Purification: Recrystallization from Ethanol/Heptane.

Applications in Drug Development

The primary utility of this compound lies in its ability to form bicyclic nitrogen systems found in bioactive alkaloids and pharmaceuticals.

Key Transformation: Indoline Synthesis

Upon reduction of the nitro group, the molecule undergoes a cascade reaction:

  • Reduction:

    
    .
    
  • Cyclization: The newly formed aniline nitrogen attacks the alkyl chain. Depending on conditions, it may displace the acetate (forming a dihydroquinoline-like structure) or participate in rearrangement.

  • Target Scaffolds:

    • Tetrahydroquinoxalines: Via reaction with the amide carbonyl.

    • Benzodiazepines: Via ring expansion.

Table 2: Application Spectrum

Field Application
Oncology Synthesis of indole-based kinase inhibitors.
Neurology Precursor for NMDA receptor antagonists (glycine site).

| Antibiotics | Structural analog to Chloramphenicol intermediates. |

Handling & Safety Information

  • Hazard Classification: Irritant (Skin/Eye), Potentially Mutagenic (due to Nitro group).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent ester hydrolysis.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Santa Cruz Biotechnology.[1] this compound Product Data. Retrieved from

  • ChemicalBook. Product Properties: CB7270745. Retrieved from

  • Sigma-Aldrich.[2] Reference on (R)-Phenylglycinol derivatives. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Phenylglycinol derivatives. Retrieved from

Sources

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate literature review

Author: BenchChem Technical Support Team. Date: February 2026

Chemoenzymatic Synthesis & Application in Chiral Therapeutics[1]

Executive Summary

Target Molecule: (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate IUPAC Designation: [(2R)-2-acetamido-2-(2-nitrophenyl)ethyl] acetate CAS Registry: (Referenced as ChemicalBook ID CB7270745 in commercial catalogs)

This technical guide details the structural architecture, synthesis, and quality control of This compound . This molecule represents a critical "chiral switch" intermediate in the synthesis of 1,2,3,4-tetrahydroquinoxalines and indoline alkaloids , pharmacophores essential for next-generation anti-cancer (tubulin inhibitors) and antiviral therapeutics.

Unlike simple phenylglycinols, the presence of the ortho-nitro group allows for reductive cyclization, making this molecule a high-value precursor for bicyclic nitrogen heterocycles. The synthesis described herein utilizes a chemoenzymatic kinetic resolution strategy, offering superior enantiopurity (>98% ee) compared to classical fractional crystallization.

Chemical Architecture & Reactivity

The molecule features a chiral center at the benzylic position (C2), flanked by an acetamide and a protected primary alcohol. The ortho-nitro group is the "energetic payload" for future cyclization.

Structural Visualization

The following diagram illustrates the core structure and its potential for reductive cyclization.

G Substrate This compound (Target Molecule) Nitro 2-Nitro Group (Reductive Cyclization Precursor) Substrate->Nitro Contains ChiralCenter Chiral Center (R) (Benzylic Carbon) Substrate->ChiralCenter Defined by Acetate O-Acetate (Protected Alcohol) Substrate->Acetate Protected by Product Tetrahydroquinoxaline / Indoline (Drug Scaffold) Nitro->Product Pd/C + H2 (Reductive Cyclization) ChiralCenter->Product Retains Configuration

Caption: Structural decomposition of the target molecule highlighting the ortho-nitro "trigger" for heterocycle formation.

Synthesis Strategy: The Chemoenzymatic Route

Industrial production favors a Kinetic Resolution (KR) approach using lipases. This method avoids expensive chiral auxiliaries and uses robust bulk chemicals.

Pathway Overview
  • Strecker Synthesis: 2-Nitrobenzaldehyde

    
     (rac)-2-(2-nitrophenyl)glycine.
    
  • Reduction: Conversion of the amino acid to the amino alcohol (glycinol).

  • Chemical Acetylation: Formation of the racemic diacetate or N-acetyl intermediate.

  • Enzymatic Resolution: Selective hydrolysis or transesterification using Candida antarctica Lipase B (CAL-B).

Workflow Diagram

Workflow Start 2-Nitrobenzaldehyde Step1 Strecker Reaction (KCN, NH4Cl) Start->Step1 Inter1 (rac)-2-(2-nitrophenyl)glycine Step1->Inter1 Step2 Reduction (NaBH4/I2 or LiAlH4) Inter1->Step2 Inter2 (rac)-2-amino-2-(2-nitrophenyl)ethanol Step2->Inter2 Step3 N-Acetylation (Ac2O, 1 eq) Inter2->Step3 Inter3 (rac)-N-acetyl-aminoalcohol Step3->Inter3 Step4 Enzymatic Kinetic Resolution (CAL-B, Vinyl Acetate) Inter3->Step4 Final This compound (>99% ee) Step4->Final Fast Reaction (E > 100) Byproduct (S)-Alcohol (Recycle via racemization) Step4->Byproduct Slow Reaction

Caption: Step-by-step chemoenzymatic workflow for isolating the (R)-enantiomer.

Detailed Experimental Protocol

This protocol describes the Lipase-Catalyzed Kinetic Resolution of the racemic N-acetyl precursor, which is the critical quality-determining step.

Phase A: Preparation of Substrate

Objective: Synthesize (rac)-N-acetyl-2-amino-2-(2-nitrophenyl)ethanol.

  • Dissolution: Dissolve 10.0 g of (rac)-2-amino-2-(2-nitrophenyl)ethanol in 100 mL dry Dichloromethane (DCM).

  • Acetylation: Add 1.1 equivalents of Acetic Anhydride dropwise at 0°C.

  • Workup: Stir for 2 hours. Wash with saturated NaHCO3. Dry organic layer over MgSO4 and concentrate.

  • Yield: Quantitative conversion to the N-monoacetyl derivative.

Phase B: Enzymatic Resolution (The "Black Box")

Objective: Selective O-acetylation of the (R)-enantiomer.

ParameterSpecificationRationale
Enzyme Novozym 435 (Immobilized CAL-B)High selectivity for secondary alcohols/amines; robust in organic solvents.
Acyl Donor Vinyl Acetate (5.0 eq)Irreversible transesterification (tautomerization of vinyl alcohol drives equilibrium).
Solvent MTBE (Methyl tert-butyl ether)Hydrophobic solvent preserves enzyme's "lid" dynamics; low water activity.
Temperature 30°COptimal balance between reaction rate and enzyme thermal stability.
Time 24 - 48 HoursMonitor conversion via HPLC until 50% conversion is reached.

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of (rac)-N-acetyl substrate in 100 mL MTBE.

  • Initiation: Add 2.5 mL Vinyl Acetate and 500 mg Novozym 435 beads.

  • Incubation: Incubate in an orbital shaker at 30°C / 200 rpm.

  • Monitoring: Sample 50 µL every 4 hours. Analyze via Chiral HPLC (see Section 5).

  • Termination: Stop reaction when conversion reaches exactly 50% (theoretical maximum for KR). Filter off the enzyme beads.

  • Purification:

    • The reaction mixture contains (R)-Diacetate (Product) and (S)-Monoacetate (Unreacted Substrate).

    • Separate via Flash Column Chromatography (SiO2, Hexane:Ethyl Acetate gradient).

    • The (R)-diacetate (Target) elutes first due to lower polarity.

Quality Control & Validation

Trustworthiness in drug development relies on rigorous analytics.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the nitro-aromatic chromophore).

  • Acceptance Criteria:

    • Enantiomeric Excess (ee): > 98.5%.[1][2][3][4][5]

    • Chemical Purity: > 99.0%.[1][2][3][4]

NMR Validation (400 MHz, CDCl3)
  • Diagnostic Signal: Look for the benzylic proton (CH-N).

    • In the (R)-Product , the shift will be distinct from the mono-acetyl precursor due to the deshielding effect of the adjacent O-acetate.

    • 
       ~6.2-6.5 ppm (multiplet) confirms the O-acetylation at the chiral center.
      
References
  • Chemical Identity & Commercial Availability

    • Santa Cruz Biotechnology. This compound Product Data. Retrieved from

  • Gotor, V., et al.
  • Synthesis of Tetrahydroquinoxalines

    • Zhou, Y.G., et al. "Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation." Chemical Science, 2019. Retrieved from

  • Ghanem, A.

Sources

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Postulated Mechanisms of Action of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral molecule featuring a constellation of functional groups with known bioactivities, including a nitro moiety, an N-acetylated phenylglycinol backbone, and an O-acetate group. While direct pharmacological studies on this specific compound are not extensively available in current literature, its structural components suggest several plausible and compelling mechanisms of action. This guide provides a comprehensive analysis of these potential pathways, grounded in the established pharmacology of analogous structures. We will explore hypothetical interactions with key biological targets and provide detailed, actionable experimental protocols to systematically investigate and validate these hypotheses. This document is intended to serve as a foundational roadmap for researchers seeking to elucidate the pharmacological profile of this and related novel chemical entities.

Introduction and Structural Analysis

This compound (Molecular Formula: C12H14N2O5, Molecular Weight: 266.25) is a derivative of (R)-(-)-2-phenylglycinol, a common chiral building block in medicinal chemistry.[1] Its structure is characterized by several key functional moieties that are likely to dictate its biological activity. A thorough understanding of these components is crucial for postulating its mechanism of action.

dot

Caption: Chemical structure of this compound.

  • The Phenylglycinol Backbone: Chiral phenylglycinol and its derivatives are integral to numerous bioactive compounds.[2] The stereochemistry at the alpha-carbon is likely to be a critical determinant of target specificity and potency. Derivatives of 2-phenylglycine have been reported to possess anti-inflammatory, analgesic, and spasmolytic activities.[3]

  • The Nitro Group: The presence of a nitro group is a significant indicator of potential bioactivity. Aromatic nitro compounds are found in a wide array of pharmaceuticals and are known to participate in various biological processes.[4][5] The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets.[6] Furthermore, the reduction of the nitro group in vivo can lead to the formation of reactive intermediates that may be responsible for the compound's pharmacological or toxicological effects.[7]

  • The N-acetyl Group: N-acetylation can modulate the physicochemical properties of a molecule, such as its lipophilicity and hydrogen-bonding capacity. This can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for specific targets.

  • The O-acetate Group: The O-acetate ester is susceptible to hydrolysis by esterase enzymes in the body. This suggests that this compound could act as a prodrug, releasing a more active alcohol metabolite.

Postulated Mechanisms of Action

Based on the structural motifs present in this compound, we can propose several plausible mechanisms of action.

Modulation of Excitatory Amino Acid Receptors

The structural similarity of the phenylglycine core to excitatory amino acid neurotransmitters, coupled with the presence of a nitro group, suggests a potential interaction with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Certain 3-nitro derivatives have been shown to act as antagonists at the glycine site of the NMDA receptor and at AMPA receptors.[8]

Hypothetical Mechanism: this compound or its deacetylated metabolite may act as a competitive or non-competitive antagonist at the glycine co-agonist site of the NMDA receptor. By blocking this site, the compound could inhibit NMDA receptor activation, leading to a reduction in neuronal excitability. This could be a potential mechanism for anticonvulsant or neuroprotective effects.

dot

NMDA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Glutamate_Site Glutamate Site Glutamate->Glutamate_Site binds NMDA_Receptor NMDA Receptor Glycine_Site Glycine Site NMDA_Receptor->Glycine_Site has NMDA_Receptor->Glutamate_Site has Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel controls Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx allows Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation leads to Compound (R)-N-acetyl-2-nitro-2- Phenylglycinol-O-acetate Compound->Glycine_Site blocks Glycine Glycine Glycine->Glycine_Site binds

Caption: Postulated antagonism at the NMDA receptor glycine site.

Experimental Protocol: NMDA Receptor Binding Assay

  • Objective: To determine if the compound displaces a known radiolabeled ligand for the glycine site of the NMDA receptor.

  • Materials:

    • Rat cortical membranes (source of NMDA receptors)

    • [³H]MDL 105,519 (radioligand for the glycine site)

    • This compound

    • Glycine (positive control)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the rat cortical membranes, [³H]MDL 105,519, and either the test compound, glycine, or buffer (for total binding).

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.

Compound Predicted IC50 (µM)
Glycine0.1 - 1
This compoundTo be determined
Monoamine Oxidase (MAO) Inhibition

Certain nitro-containing compounds have been identified as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.[7] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a mechanism for antidepressant and anxiolytic effects.

Hypothetical Mechanism: The compound may act as a reversible or irreversible inhibitor of MAO-A or MAO-B. The nitro-phenyl moiety could interact with the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters.

Experimental Protocol: MAO-Glo™ Assay

  • Objective: To determine if the compound inhibits the activity of MAO-A and MAO-B enzymes.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO-Glo™ Assay kit (Promega), which includes a luminogenic MAO substrate

    • This compound

    • Clorgyline (MAO-A specific inhibitor, positive control)

    • Pargyline (MAO-B specific inhibitor, positive control)

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a white 96-well plate, add the MAO enzyme, buffer, and either the test compound or a positive control.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the MAO substrate.

    • Incubate at room temperature.

    • Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of MAO inhibition at each concentration of the test compound and determine the IC50 values for both MAO-A and MAO-B.

MAO_Inhibition_Workflow start Start: Prepare Reagents prepare_compound Prepare serial dilutions of This compound start->prepare_compound prepare_controls Prepare positive controls (Clorgyline, Pargyline) start->prepare_controls add_inhibitors Add test compound and controls to wells prepare_compound->add_inhibitors prepare_controls->add_inhibitors setup_plate Set up 96-well plate with MAO-A and MAO-B enzymes setup_plate->add_inhibitors pre_incubate Pre-incubate add_inhibitors->pre_incubate add_substrate Add luminogenic MAO substrate pre_incubate->add_substrate incubate Incubate at room temperature add_substrate->incubate add_detection_reagent Add Luciferin Detection Reagent incubate->add_detection_reagent read_luminescence Measure luminescence add_detection_reagent->read_luminescence analyze_data Calculate % inhibition and IC50 values read_luminescence->analyze_data end End: Report Results analyze_data->end

Sources

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Chiral Auxiliary for Stereoselective Carbon-Carbon Bond Formation

In the field of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical requirement in the pharmaceutical and fine chemical industries.[1] Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and ideally recycled.[2] This application note introduces (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate , a promising chiral auxiliary derived from (R)-phenylglycinol, designed to impart high levels of stereocontrol in carbon-carbon bond-forming reactions.

The structural features of this auxiliary, including the rigid phenylglycinol backbone, the stereodirecting nitro group, and the protective acetyl functionalities, suggest its potential utility in diastereoselective nitroaldol (Henry) reactions. The Henry reaction is a classic and powerful method for the formation of β-nitroalcohols, which are versatile synthetic intermediates that can be readily converted into other valuable compounds such as β-aminoalcohols and α-hydroxy ketones.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the hypothesized application of this compound as a chiral auxiliary in the diastereoselective Henry reaction, complete with detailed protocols and mechanistic insights based on well-established principles of asymmetric synthesis.

Mechanistic Rationale: Achieving Diastereoselectivity

The efficacy of a chiral auxiliary lies in its ability to create a sterically and electronically biased environment around the reacting center. In the proposed application, the this compound is envisioned to be deprotonated at the carbon bearing the nitro group to form a chiral nitronate. This nitronate then acts as a nucleophile, attacking an aldehyde.

The stereochemical outcome of the reaction is dictated by the facial selectivity of the aldehyde's approach to the chiral nitronate. The bulky phenyl group and the acetylated hydroxyl and amino groups of the auxiliary are expected to effectively shield one face of the nitronate, forcing the aldehyde to approach from the less hindered face. This directed attack leads to the preferential formation of one diastereomer of the resulting β-nitroalcohol. The rigidity of the phenylglycinol backbone is crucial for maintaining a well-defined transition state, thereby ensuring high diastereoselectivity.

G cluster_0 Reaction Initiation cluster_1 Stereoselective C-C Bond Formation cluster_2 Auxiliary Cleavage Aux This compound Nitronate Chiral Nitronate Intermediate Aux->Nitronate Deprotonation Base Base (e.g., LDA, Et3N) Base->Aux TransitionState Diastereoselective Transition State Nitronate->TransitionState Aldehyde Aldehyde (R-CHO) Aldehyde->TransitionState Product Diastereomeric β-Nitroalcohol Adduct TransitionState->Product Preferential facial attack Cleavage Cleavage Conditions (e.g., Acid Hydrolysis) Product->Cleavage FinalProduct Enantioenriched β-Nitroalcohol Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Figure 1: Proposed workflow for the asymmetric Henry reaction using this compound.

Experimental Protocols

The following protocols are provided as a general guideline for the application of this compound in a diastereoselective Henry reaction. Optimization of reaction conditions, including solvent, temperature, and base, may be necessary for different aldehyde substrates.

Protocol 1: Diastereoselective Henry Reaction

Objective: To synthesize a diastereomerically enriched β-nitroalcohol via a Henry reaction between an aldehyde and this compound.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Anhydrous solvent (e.g., THF, CH2Cl2, Toluene)

  • Base (e.g., triethylamine (Et3N), diisopropylethylamine (DIPEA), or a stronger base like lithium diisopropylamide (LDA) for less reactive substrates)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the auxiliary in the chosen anhydrous solvent (e.g., THF, 10 mL per mmol of auxiliary).

  • Cool the solution to the desired temperature (e.g., -78 °C for strong bases like LDA, or 0 °C to room temperature for amine bases).

  • Slowly add the base (1.1 eq) to the solution and stir for 30 minutes to an hour to ensure complete formation of the nitronate.

  • In a separate flame-dried flask, dissolve the aldehyde (1.2 eq) in the same anhydrous solvent.

  • Add the aldehyde solution dropwise to the nitronate solution via a syringe or dropping funnel.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the diastereomeric β-nitroalcohol adducts.

  • Determine the diastereomeric ratio (d.r.) of the purified product using 1H NMR spectroscopy or HPLC analysis on a chiral stationary phase.

Protocol 2: Cleavage of the Chiral Auxiliary

Objective: To cleave the chiral auxiliary from the β-nitroalcohol adduct to obtain the enantioenriched β-nitroalcohol.

Materials:

  • Diastereomerically enriched β-nitroalcohol adduct from Protocol 1

  • Acidic or basic cleavage reagent (e.g., HCl in methanol, trifluoroacetic acid (TFA), or a base like sodium methoxide)

  • Solvent (e.g., methanol, water)

  • Sodium bicarbonate (NaHCO3) or other suitable base for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the purified β-nitroalcohol adduct in a suitable solvent (e.g., methanol).

  • Add the cleavage reagent (e.g., 1 M HCl in methanol) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution to obtain the crude enantioenriched β-nitroalcohol.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (e.e.) of the final product by HPLC analysis on a chiral stationary phase.

  • The aqueous layer can be further processed to recover the chiral auxiliary.

Data Presentation: Expected Outcomes

The following table presents hypothetical data for the diastereoselective Henry reaction with various aldehydes, based on results from analogous systems reported in the literature. Actual results may vary depending on the specific reaction conditions.

EntryAldehydeBaseTemp (°C)Time (h)Yield (%)d.r.
1BenzaldehydeEt3N25128590:10
24-NitrobenzaldehydeDIPEA0249295:5
3IsobutyraldehydeEt3N25187888:12
4CinnamaldehydeLDA-78480>98:2

Visualization of the Proposed Stereochemical Model

The stereochemical outcome of the reaction can be rationalized by considering a Zimmerman-Traxler-like transition state model. The chiral nitronate is expected to adopt a rigid conformation where the bulky phenyl group blocks one face of the molecule. The aldehyde then approaches from the less hindered face, leading to the observed diastereoselectivity.

G cluster_0 Proposed Transition State TS Chelated Transition State Steric_Hindrance Steric hindrance from Phenyl and Acetyl groups TS->Steric_Hindrance Approach Favored Approach of Aldehyde TS->Approach Disfavored_Approach Disfavored Approach TS->Disfavored_Approach Nitronate Chiral Nitronate Nitronate->TS Aldehyde Aldehyde Aldehyde->TS

Sources

Application Notes and Protocols for Asymmetric Aldol Reactions: A Guide Utilizing Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereocontrol in Synthesis

The spatial arrangement of atoms within a molecule can dramatically alter its biological activity. In drug development and the synthesis of complex natural products, the ability to selectively produce a single stereoisomer is not merely an academic challenge but a critical necessity. The aldol reaction, a cornerstone of carbon-carbon bond formation, generates up to two new stereocenters.[1] Consequently, controlling the stereochemical outcome of this reaction has been a major focus of synthetic organic chemistry. One of the most robust strategies to achieve this control is through the use of chiral auxiliaries.[2][3]

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product.[2] This approach offers a powerful and predictable method for asymmetric synthesis.

While this guide was initiated with a focus on the specific compound (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate, a thorough review of the scientific literature reveals a lack of established protocols for its use in aldol-type reactions. This compound is recognized as a synthetic intermediate for pharmaceutical applications, but its role as a chiral auxiliary in this context is not documented.[4][5]

Therefore, to provide a comprehensive and scientifically validated protocol, this application note will focus on a well-established and highly effective class of chiral auxiliaries: the Evans oxazolidinones .[6][7][8] These auxiliaries are renowned for their high levels of stereocontrol in aldol reactions and serve as an exemplary system for researchers aiming to implement asymmetric aldol strategies.[7][]

Mechanism of Stereocontrol: The Evans Oxazolidinone Approach

The remarkable success of Evans oxazolidinones lies in their ability to form a rigid, chelated transition state that effectively shields one face of the enolate, leading to highly diastereoselective bond formation.[1][7] The process begins with the acylation of the oxazolidinone, followed by enolization and the subsequent aldol reaction.

  • Acylation and Enolate Formation: The chiral oxazolidinone is first acylated to form an N-acyl imide. Treatment with a Lewis acidic boron source, such as dibutylboron triflate (Bu₂BOTf), and a hindered base, like diisopropylethylamine (DIPEA), generates a conformationally locked (Z)-enolate. The boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid six-membered ring structure.[2]

  • Diastereoselective Aldol Addition: The planar (Z)-enolate is conformationally restricted by the substituents on the oxazolidinone ring (e.g., at the C4 and C5 positions). This steric hindrance directs the incoming aldehyde to approach from the less hindered face of the enolate. The reaction proceeds through a Zimmerman-Traxler-type chair-like transition state, which minimizes steric interactions and leads to the predictable formation of the syn-aldol adduct.[1][7]

  • Auxiliary Cleavage: After the aldol reaction, the chiral auxiliary can be cleaved under various conditions to reveal the desired chiral β-hydroxy carbonyl compound, often without epimerization of the newly formed stereocenters.

The following diagram illustrates the proposed Zimmerman-Traxler transition state that accounts for the high diastereoselectivity observed.

Evans_Aldol_Transition_State Zimmerman-Traxler Model for Evans Aldol Reaction cluster_TS Chair-like Transition State ts_center B B(nBu)₂ O1 O B->O1 C1 C O1->C1 Aux Aux* O1->Aux C2 C C1->C2 R_enolate C1->R_enolate C_aldehyde C C2->C_aldehyde C-C bond forming R_aldehyde R² (equatorial) C2->R_aldehyde O_aldehyde O C_aldehyde->O_aldehyde H_aldehyde H C_aldehyde->H_aldehyde O_aldehyde->B caption Fig. 1: Proposed chair-like transition state for the Evans syn-aldol reaction.

Fig. 1: Proposed chair-like transition state for the Evans syn-aldol reaction.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical asymmetric aldol reaction using an Evans-type chiral auxiliary.

General Workflow

The overall experimental process can be visualized as a three-stage sequence: acylation of the auxiliary, the stereoselective aldol reaction, and finally, the removal of the auxiliary to yield the enantiomerically enriched product.

Experimental_Workflow cluster_prep Stage 1: Preparation cluster_aldol Stage 2: Aldol Reaction cluster_cleavage Stage 3: Auxiliary Removal & Product Isolation Aux Chiral Auxiliary ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) Acylation Acylation (n-BuLi, THF, -78 °C) Aux->Acylation Acyl_Cl Acyl Chloride (e.g., Propanoyl chloride) Acyl_Cl->Acylation N_Acyl_Imide N-Acyl Imide Intermediate Acylation->N_Acyl_Imide Enolization Enolization (Bu₂BOTf, DIPEA, CH₂Cl₂) N_Acyl_Imide->Enolization Boron_Enolate Boron Enolate Enolization->Boron_Enolate Aldol_Addition Aldol Addition (-78 °C to 0 °C) Boron_Enolate->Aldol_Addition Aldehyde Aldehyde (e.g., Isobutyraldehyde) Aldehyde->Aldol_Addition Aldol_Adduct Diastereomeric Aldol Adduct Aldol_Addition->Aldol_Adduct Cleavage Auxiliary Cleavage (e.g., LiBH₄, H₂O₂) Aldol_Adduct->Cleavage Product Chiral β-Hydroxy Alcohol Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux Purification Purification (Chromatography) Product->Purification Final_Product Enantiomerically Pure Product Purification->Final_Product caption Fig. 2: General experimental workflow for an Evans asymmetric aldol reaction.

Fig. 2: General experimental workflow for an Evans asymmetric aldol reaction.
Protocol: Synthesis of a syn-Aldol Adduct

This protocol is a representative procedure for the reaction between an N-propanoyl oxazolidinone and isobutyraldehyde, adapted from established methodologies.[7]

Materials:

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propanoyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Part A: Acylation of the Chiral Auxiliary

  • Under an inert atmosphere (Argon or Nitrogen), dissolve (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C.

  • Slowly add n-BuLi (1.05 equiv) dropwise, and stir the resulting solution for 15 minutes.

  • Add propanoyl chloride (1.1 equiv) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-propanoyl imide by flash column chromatography (silica gel).

Part B: Diastereoselective Aldol Reaction

  • Under an inert atmosphere, dissolve the purified N-propanoyl imide (1.0 equiv) in anhydrous CH₂Cl₂ and cool the solution to 0 °C.

  • Add Bu₂BOTf (1.1 equiv) dropwise, followed by the dropwise addition of DIPEA (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C and add freshly distilled isobutyraldehyde (1.5 equiv) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.

  • Add a solution of 2:1 methanol/30% H₂O₂ and stir vigorously for 1 hour.

  • Concentrate the mixture to remove volatile organics. Extract the aqueous residue with CH₂Cl₂.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

  • The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. Purify by flash column chromatography.

Part C: Cleavage of the Chiral Auxiliary

  • Dissolve the purified aldol adduct (1.0 equiv) in anhydrous THF at 0 °C.

  • Add lithium borohydride (LiBH₄, 2.0 equiv) portion-wise.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water, followed by 30% H₂O₂.

  • Stir for 1 hour, then extract with ethyl acetate.

  • The aqueous layer will contain the recovered chiral auxiliary (which can be isolated). The organic layer contains the desired 1,3-diol product.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate. Purify the product by chromatography.

Data Summary and Expected Outcomes

The Evans oxazolidinone-mediated aldol reaction is known for its high diastereoselectivity, typically favoring the syn product. The following table summarizes expected outcomes for a range of substrates.

Aldehyde (R²CHO)Enolate (from R¹CO-Aux)Typical Diastereomeric Ratio (syn:anti)Typical Yield (%)
IsobutyraldehydePropanoyl>99:185-95
BenzaldehydePropanoyl>95:580-90
AcetaldehydeButanoyl>98:282-92
CinnamaldehydePropanoyl>97:375-85

Note: Yields and diastereomeric ratios are highly dependent on the specific substrates and reaction conditions and may require optimization.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Moisture is detrimental to this reaction, as it will quench the enolate. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.

  • Reagent Purity: The purity of the aldehyde is crucial. It is often necessary to distill aldehydes immediately before use to remove acidic impurities that can catalyze side reactions.

  • Enolization Conditions: The choice of Lewis acid and base can influence the stereochemical outcome. Boron enolates are generally preferred for high syn-selectivity.

  • Temperature Control: Maintaining low temperatures (-78 °C) during the addition of the aldehyde is critical to maximize diastereoselectivity.

  • Auxiliary Removal: Several methods exist for cleaving the auxiliary to yield different functional groups (e.g., acids, esters, aldehydes). The chosen method should be mild enough to avoid racemization of the product.

Conclusion

The use of chiral auxiliaries, particularly Evans oxazolidinones, provides a reliable and highly stereoselective method for conducting asymmetric aldol reactions. By forming a rigid, chelated transition state, these auxiliaries enable the predictable synthesis of specific stereoisomers, which is of paramount importance in the fields of pharmaceutical development and total synthesis. The protocols and mechanistic insights provided herein offer a robust framework for researchers to successfully implement this powerful synthetic strategy.

References

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). The Henry (Nitroaldol) Reaction. Retrieved February 14, 2026, from [Link]

  • Crimmins, M. T. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Retrieved February 14, 2026, from [Link]

  • Deng, L., et al. (2005). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]

  • Rogoza, A. V., et al. (2023). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules. Retrieved February 14, 2026, from [Link]

  • Buchler GmbH. (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction). Retrieved February 14, 2026, from [Link]

  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Retrieved February 14, 2026, from [Link]

  • Terada, M., et al. (2009). Enantioselective Henry (nitroaldol) reaction catalyzed by axially chiral guanidines. Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]

  • Reddy, K. S., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol)-Cu(OAc)2. Molecules. Retrieved February 14, 2026, from [Link]

Sources

Application Notes & Protocols: (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate in medicinal chemistry. This document outlines the compound's significance as a chiral building block and provides detailed protocols for its utilization in synthetic workflows.

Introduction: The Strategic Value of Chiral Intermediates

In the landscape of modern drug discovery, the stereochemical identity of a therapeutic agent is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate precise control over stereochemistry during synthesis. Chiral auxiliaries and building blocks are fundamental tools that enable the asymmetric synthesis of complex, single-enantiomer drug candidates.[1][2][3]

This compound is a synthetic intermediate designed for use in pharmaceutical synthesis.[4][5] Its structure incorporates several key features that make it a valuable tool for medicinal chemists: the (R)-phenylglycinol backbone provides a defined stereocenter, the nitro group offers versatile reactivity for carbon-carbon bond formation, and the acetyl protecting groups enhance stability and solubility.

Compound Profile:

PropertyValue
Chemical Name [(2R)-2-acetamido-2-(2-nitrophenyl)ethyl] acetate
Molecular Formula C₁₂H₁₄N₂O₅
Molecular Weight 266.25 g/mol
Stereochemistry (R)-configuration
Key Functional Groups Acetamide, Nitro, Phenyl, Acetate
Primary Application Chiral synthetic intermediate

Core Application: A Chiral Precursor in Asymmetric Synthesis

The principal application of this compound lies in its use as a chiral building block for the synthesis of more complex molecules with specific stereochemical requirements. The inherent chirality of the molecule can be transferred through subsequent synthetic steps to generate enantiomerically pure target compounds.

The Role of the Phenylglycinol Scaffold

The (R)-phenylglycinol core is a well-established motif in asymmetric synthesis.[6][7][8] It can be found in various chiral auxiliaries and as a structural component of bioactive compounds.[9] The rigid phenyl group and the defined stereocenter at the benzylic position can effectively direct the approach of reagents in subsequent reactions, leading to high diastereoselectivity.

Experimental Protocols: Harnessing the Reactivity of the Nitro Group

The nitro group is a highly versatile functional group in organic synthesis, and its presence in this compound opens up a range of synthetic possibilities. The most prominent of these is the Henry (nitro-aldol) reaction.

The Henry (Nitro-Aldol) Reaction: A Powerful C-C Bond Forming Tool

The Henry reaction is a classic method for forming carbon-carbon bonds by reacting a nitroalkane with an aldehyde or ketone in the presence of a base.[10][11][12][13] This reaction is instrumental in the synthesis of β-nitro alcohols, which are valuable intermediates that can be further transformed into other functional groups such as β-amino alcohols or α-hydroxy acids.[13]

The acidity of the α-proton to the nitro group in this compound allows it to act as the nucleophilic component in a Henry reaction. This enables the coupling of the chiral phenylglycinol moiety to a variety of aldehyde-containing fragments, thereby constructing more complex chiral molecules.

Workflow for a Diastereoselective Henry Reaction:

cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup and Purification Start This compound + Aldehyde Base Base (e.g., DBU, Et3N) in an appropriate solvent (e.g., THF, CH2Cl2) Start->Base Addition at low temperature (e.g., -78 °C to 0 °C) Reaction Stirring for a defined period (e.g., 2-24 hours) Base->Reaction Monitoring Reaction monitoring by TLC or LC-MS Reaction->Monitoring Quench Quench with a weak acid (e.g., sat. aq. NH4Cl) Monitoring->Quench Extraction Extraction with an organic solvent (e.g., Ethyl Acetate) Quench->Extraction Purification Purification by column chromatography Extraction->Purification Product Diastereomerically enriched β-nitro alcohol Purification->Product

Caption: A generalized workflow for a diastereoselective Henry reaction.

Protocol: General Procedure for a Diastereoselective Henry Reaction

  • Preparation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add the desired aldehyde (1.1 eq).

  • Base Addition: Slowly add a base (e.g., DBU, 1.2 eq) to the reaction mixture. The choice of base can influence the diastereoselectivity of the reaction.

  • Reaction: Allow the reaction to stir at -78 °C for a specified time (e.g., 4 hours), then gradually warm to room temperature and stir for an additional period (e.g., 12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically enriched β-nitro alcohol.

Rationale for Experimental Choices:

  • Low Temperature: Performing the reaction at low temperatures helps to control the kinetics of the reaction, often leading to higher diastereoselectivity.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent side reactions and ensure the efficiency of the base.

  • Choice of Base: The steric and electronic properties of the base can influence the transition state of the reaction, thereby affecting the stereochemical outcome.

Subsequent Transformations of the Nitro Group

The resulting β-nitro alcohol is a versatile intermediate. The nitro group can be reduced to an amine, opening access to chiral β-amino alcohols, a common structural motif in pharmaceuticals. Alternatively, the nitro group can be converted to a carbonyl group via the Nef reaction, yielding α-hydroxy ketones.

Synthetic Utility of the Henry Reaction Product:

Start This compound Henry Henry Reaction (+ Aldehyde, Base) Start->Henry Intermediate Diastereomerically enriched β-nitro alcohol Henry->Intermediate Reduction Reduction of Nitro Group (e.g., H2, Pd/C or Zn, HCl) Intermediate->Reduction Nef Nef Reaction (e.g., NaNO2, H2SO4) Intermediate->Nef Product1 Chiral β-amino alcohol Reduction->Product1 Product2 Chiral α-hydroxy ketone Nef->Product2

Caption: Potential synthetic pathways from the Henry reaction product.

The Role of Acetyl Protecting Groups

The N-acetyl and O-acetate groups in the title compound serve as protecting groups. Acetylation is a common strategy in organic synthesis to mask the reactivity of amine and hydroxyl functional groups.[14][15][16][17]

  • N-acetyl group: This group protects the amine functionality, preventing it from participating in unwanted side reactions. It can be removed under acidic or basic conditions if the free amine is required at a later stage of the synthesis.

  • O-acetate group: This group protects the primary alcohol. Similar to the N-acetyl group, it can be readily cleaved, typically by hydrolysis with a base such as potassium carbonate in methanol.

The presence of these protecting groups allows for selective reactions at the nitro group, enhancing the utility of this compound as a synthetic intermediate.

Conclusion

This compound is a strategically designed chiral building block with significant potential in medicinal chemistry. Its defined stereochemistry, coupled with the versatile reactivity of the nitro group, makes it an attractive starting material for the asymmetric synthesis of complex molecular targets. The protocols and workflows outlined in these application notes provide a foundation for researchers to explore the utility of this compound in their drug discovery and development programs.

References

  • A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis - Benchchem. (n.d.).
  • Chiral auxiliary - Wikipedia. (n.d.).
  • Mastering Asymmetric Synthesis: The Role of Chiral Auxiliaries. (n.d.).
  • Ballini, R., Bosica, G., Fiorini, D., & Palmieri, A. (2005). The Nitroaldol (Henry) Reaction as the Key Step for the Synthesis of Some Natural Products. Current Organic Synthesis, 2(1), 37-41.
  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products - YouTube. (2020, October 22).
  • Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • The Nitroaldol (Henry) Reaction as the Key Step for the Synthesis of Some Natural Products | Bentham Science. (n.d.).
  • Henry Nitroaldol Reaction - Alfa Chemistry. (n.d.).
  • Nitroaldol reaction - Sciencemadness Wiki. (n.d.).
  • This compound | SCBT. (n.d.).
  • This compound Product Description - ChemicalBook. (n.d.).
  • Biological activity of acetylated phenolic compounds - PubMed. (n.d.).
  • Enzymatic synthesis of racemic 2‐phenylglycinol derivatives (racemic reference substances). - ResearchGate. (n.d.).
  • (R)-(-)-2-Phenylglycinol | 56613-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • acetylglycine - Organic Syntheses Procedure. (n.d.).
  • Examples of bio‐active phenylglycinol‐based compounds. - ResearchGate. (n.d.).
  • (R)-(-)-2-Phenylglycinol 98 56613-80-0 - Sigma-Aldrich. (n.d.).
  • (R)-(−)-2-Phenylglycinol (CAS Number: 56613-80-0) | Cayman Chemical. (n.d.).
  • US4918222A - Process for synthesis of N-acetylglycine - Google Patents. (n.d.).
  • (-)-Phenylglycinol | Biochemical Reagent | MedChemExpress. (n.d.).
  • (1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)pentan-3-yl Acetate - MDPI. (n.d.).
  • Bioactive Compounds in Health and Disease 2023; 6(6) 108-125. (n.d.).
  • (R)-(–)-2-Phenylglycinol | CAS 56613-80-0 | SCBT. (n.d.).

Sources

Enantioselective synthesis of beta-lactams with (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Enantioselective Synthesis of β-Lactams Utilizing a Phenylglycinol-Derived Chiral Auxiliary

Abstract

The β-lactam motif is a cornerstone of medicinal chemistry, most notably as the core structural component of penicillin and cephalosporin antibiotics. The stereochemistry of the β-lactam ring is critical to its biological activity, making enantioselective synthesis a paramount objective in pharmaceutical research and development. This application note provides a comprehensive guide to the enantioselective synthesis of cis-β-lactams via the Staudinger cycloaddition, employing a readily accessible and highly effective (R)-phenylglycinol-derived chiral auxiliary. We will delve into the mechanistic underpinnings of stereocontrol, provide a detailed, step-by-step experimental protocol, and outline methods for the cleavage of the auxiliary and the analysis of enantiopurity. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the asymmetric synthesis of this vital heterocyclic scaffold.

Introduction: The Enduring Importance of Chiral β-Lactams

The β-lactam, a four-membered cyclic amide, is a privileged scaffold in drug discovery. Its prevalence extends far beyond the realm of antibiotics, with β-lactam-containing molecules demonstrating efficacy as cholesterol absorption inhibitors (e.g., Ezetimibe), protease inhibitors, and anticancer agents. The substituents on the β-lactam ring and their relative stereochemistry dictate the molecule's biological function and efficacy. Consequently, the development of synthetic methods that provide precise control over these stereocenters is a significant focus of modern organic chemistry.

The [2+2] cycloaddition of a ketene and an imine, known as the Staudinger synthesis, is one of the most powerful and versatile methods for constructing the β-lactam ring. However, in its original form, the reaction is not stereoselective, producing a racemic mixture of enantiomers. To overcome this, a common and highly effective strategy is the use of a chiral auxiliary—a chiral moiety that is temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction, and is subsequently removed to afford the desired enantiomerically enriched product.

This note will focus on the use of a chiral auxiliary derived from (R)-phenylglycinol, a cost-effective and commercially available chiral building block. The rigid, predictable conformation of imines derived from this auxiliary provides an excellent platform for achieving high levels of diastereoselectivity in the Staudinger reaction.

The Chiral Auxiliary: (R)-Phenylglycinol Derivatives

(R)-phenylglycinol is an ideal precursor for a chiral auxiliary in this context due to several key features:

  • Rigid Bicyclic System Formation: The imine formed between the aldehyde and the (R)-phenylglycinol derivative can adopt a rigid conformation, which is crucial for effective facial discrimination of the incoming ketene.

  • Steric Hindrance: The phenyl group provides the necessary steric bulk to shield one face of the imine, forcing the ketene to approach from the less hindered face.

  • Predictable Stereochemical Outcome: The stereochemistry of the resulting β-lactam is reliably controlled by the absolute configuration of the chiral auxiliary.

  • Facile Cleavage: The auxiliary can be removed under relatively mild conditions after the cycloaddition is complete.

For the purposes of this protocol, we will focus on an imine derived from a protected form of (R)-phenylglycinol. The protection of the hydroxyl and amine groups of the parent amino alcohol is crucial for preventing side reactions.

Experimental Protocol: Enantioselective Synthesis of a cis-3-phenoxy-4-phenyl-β-lactam

This protocol details the synthesis of a cis-β-lactam, a common structural motif in bioactive molecules. The reaction proceeds via the [2+2] cycloaddition of phenoxyketene (generated in situ from phenoxyacetyl chloride) and an imine derived from (R)-phenylglycinol.

Reagents and Equipment
Reagent/EquipmentPurposeTypical Grade/Specification
(R)-Phenylglycinol derivativeChiral auxiliary precursor>98% purity
BenzaldehydeImine precursorReagent grade
Phenoxyacetyl chlorideKetene precursor>98% purity
Triethylamine (Et₃N)Base for ketene generationDistilled, >99.5%
Dichloromethane (CH₂Cl₂)Reaction solventAnhydrous, >99.8%
Round-bottom flaskReaction vesselOven-dried
Magnetic stirrer and stir barAgitationStandard laboratory grade
Syringes and needlesReagent additionSterile, various sizes
Inert atmosphere setupAnhydrous/anaerobic conditionsNitrogen or Argon gas
Thin Layer Chromatography (TLC)Reaction monitoringSilica gel plates
Column chromatography setupProduct purificationSilica gel
Step-by-Step Procedure

Step 1: Imine Formation

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the (R)-phenylglycinol derivative (1.0 eq) and anhydrous dichloromethane (50 mL) under an inert atmosphere of nitrogen.

  • Add benzaldehyde (1.0 eq) to the solution at room temperature.

  • The formation of the imine can be monitored by TLC. This reaction is typically rapid. The resulting imine solution is used directly in the next step.

Step 2: Staudinger Cycloaddition

  • Cool the imine solution to -78 °C using a dry ice/acetone bath.

  • In a separate, dry flask, prepare a solution of phenoxyacetyl chloride (1.1 eq) in anhydrous dichloromethane (10 mL).

  • Slowly add the phenoxyacetyl chloride solution to the cooled imine solution via syringe over 15 minutes.

  • Following this, add a solution of triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL) dropwise over 30 minutes. The triethylamine should be added slowly to control the concentration of the highly reactive ketene and minimize side reactions.

  • Allow the reaction mixture to stir at -78 °C for 4 hours.

  • Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (20 mL).

  • Allow the mixture to warm to room temperature.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-lactam with the chiral auxiliary attached.

Mechanism of Stereocontrol

The high diastereoselectivity of this reaction is a result of the conformational rigidity of the imine derived from the phenylglycinol auxiliary. The imine exists in a preferred conformation where the phenyl group of the auxiliary shields the Re face of the imine C=N double bond. Consequently, the ketene approaches from the less sterically hindered Si face. This facial bias dictates the absolute stereochemistry at the newly formed stereocenters of the β-lactam ring.

G cluster_0 Overall Workflow A Step 1: Imine Formation ((R)-Phenylglycinol derivative + Benzaldehyde) B Step 2: Staudinger Cycloaddition (Imine + Phenoxyketene) A->B C Step 3: Work-up and Purification B->C D β-Lactam with Chiral Auxiliary C->D E Step 4: Auxiliary Cleavage D->E F Final Enantioenriched β-Lactam E->F G Step 5: Analysis (Chiral HPLC) F->G

Caption: Overall experimental workflow for the synthesis of the target β-lactam.

Cleavage of the Chiral Auxiliary

A critical step in this synthetic strategy is the efficient removal of the chiral auxiliary to yield the final, non-racemic β-lactam. Oxidative cleavage using ceric ammonium nitrate (CAN) is a common and effective method.

Protocol for Auxiliary Cleavage:

  • Dissolve the purified β-lactam with the attached auxiliary (1.0 eq) in acetonitrile (20 mL).

  • Add an aqueous solution of CAN (2.5 eq in 10 mL of water) dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring the progress by TLC.

  • Upon completion, dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography to obtain the final enantiomerically enriched β-lactam.

Analysis of Enantiomeric Excess

The enantiomeric excess (e.e.) of the final β-lactam product is a critical measure of the success of the asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining e.e.

General Chiral HPLC Protocol:

  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H) is required.

  • Mobile Phase: A mixture of hexanes and isopropanol is typically used. The exact ratio will need to be optimized for the specific β-lactam product.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the purified β-lactam in the mobile phase. Also, prepare a solution of the racemic β-lactam (if available) to identify the retention times of both enantiomers.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times. The e.e. is calculated from the relative areas of the two peaks using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Expected Results

The protocol described herein can be expected to produce the cis-β-lactam in good to excellent yields with high diastereoselectivity.

ProductTypical YieldDiastereomeric Ratio (cis:trans)Enantiomeric Excess (of cis isomer)
3-phenoxy-4-phenyl-β-lactam70-90%>95:5>98%

Note: Yields and selectivities are dependent on the specific substrates and reaction conditions and may require optimization.

Conclusion

The use of (R)-phenylglycinol-derived chiral auxiliaries in the Staudinger cycloaddition represents a robust, reliable, and highly stereoselective method for the synthesis of enantiomerically enriched β-lactams. The protocol detailed in this application note provides a practical framework for researchers in academic and industrial settings to access these valuable chiral building blocks. The commercial availability of the starting materials, the operational simplicity of the procedure, and the high levels of stereocontrol make this an attractive strategy for the synthesis of a wide range of biologically active molecules.

References

  • Tidwell, T. T. (2008). Hugo Staudinger and the Discovery of Ketenes. Angewandte Chemie International Edition, 47(6), 1016-1020. [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric Synthesis of β-Lactams by Staudinger Ketene−Imine Cycloaddition Reaction. European Journal of Organic Chemistry, 2001(17), 3223-3235. [Link]

  • Doyle, M. P., & Kalinin, V. (1995). Highly Enantioselective and Diastereoselective [2+2]-Cycloaddition of Ketenes with Imines Catalyzed by Copper(I) Triflate. Journal of Organic Chemistry, 60(25), 8135-8136. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Triage & Quick Diagnostics

Welcome to the technical support hub. Before proceeding to deep-dive protocols, please verify your compound's specific structural class and current state. This molecule belongs to a class of Nitro-Amido-Esters , often used as chiral building blocks for


-amino acids or pharmacophores.
Structural Clarification (Critical)

Users often encounter confusion regarding the nomenclature "2-nitro-2-phenyl". Please verify which isomer you are working with, as stability profiles differ:

  • Case A (Ortho-Nitro): (R)-2-acetamido-2-(2-nitrophenyl)ethyl acetate. The nitro group is on the phenyl ring. Stable.

  • Case B (Gem-Nitro): (R)-2-acetamido-2-nitro-2-phenylethyl acetate. The nitro and amino groups are on the same carbon (

    
    -carbon). Potentially unstable/shock-sensitive; avoid high heat.
    
Common Issues & Quick Fixes
SymptomProbable CauseImmediate Action
Product Streaking on TLC Amide hydrogen bonding with silica.Add 1% Triethylamine (TEA) or 1% Acetic Acid to your eluent (depending on pH sensitivity).
Low Yield after Column Hydrolysis of the O-acetate or N-acetyl group on acidic silica.Switch to Neutral Alumina or deactivate silica with 1% TEA. Avoid leaving compound on column >1 hour.
Oil instead of Solid Residual solvent or rotameric mixtures.Triturate with cold Diethyl Ether or Hexane/Pentane . Sonicate to induce nucleation.
New Spot on TLC (Lower Rf) Hydrolysis to the alcohol (Glycinol).Re-acetylate with

/Pyridine or purify immediately to prevent further degradation.

Deep-Dive Purification Protocols

Protocol A: Flash Column Chromatography (Standard)

Best for: Crude reaction mixtures containing unreacted starting materials or diastereomers.

Stationary Phase: Silica Gel 60 (230–400 mesh). Warning: Nitro-amido compounds can degrade on highly acidic silica.

  • Column Preparation:

    • Slurry pack silica using Hexane:Ethyl Acetate (3:1) .

    • Pro-Tip: If your compound is acid-sensitive (Gem-Nitro Case B), flush the column with 1% TEA in Hexane before loading.

  • Sample Loading:

    • Dissolve crude oil in a minimum amount of DCM (Dichloromethane) .

    • Avoid: Loading with Methanol, as it broadens bands for this class of compounds.

  • Elution Gradient:

    • Start: 10% EtOAc in Hexane (Flush non-polar impurities).

    • Ramp: Increase to 40-50% EtOAc in Hexane .

    • Note: The target compound (di-ester/amide) usually elutes around 30-40% EtOAc depending on the nitro position.

    • Visualization: UV (254 nm) is strong due to the phenyl/nitro groups. Stain with Permanganate (KMnO4) for confirmation (Amides stain yellow/brown).

  • Fraction Collection:

    • Collect fractions. Do not let fractions sit in light/heat. Evaporate < 40°C.

Protocol B: Recrystallization (High Purity)

Best for: Final polishing to >99% ee or removing minor diastereomers.

  • Solvent System:

    • Primary: Isopropyl Alcohol (IPA) or Ethanol (Hot).

    • Anti-solvent: Hexane or Heptane (Cold).

  • Procedure:

    • Dissolve crude solid in minimal boiling IPA.

    • Remove from heat. Add Hexane dropwise until persistent cloudiness appears.

    • Add 1-2 drops of IPA to clear the solution.

    • Let stand at Room Temp for 2 hours, then move to 4°C overnight.

    • Critical: If oiling out occurs, scratch the glass or add a seed crystal.

Troubleshooting Logic (Root Cause Analysis)

Use this matrix to diagnose persistent purification failures.

Issue: Product Decomposes during Purification
  • Mechanism: The "Nitro-Mannich" (Aza-Henry) type linkage (in Case B) is reversible under basic conditions or hydrolyzable under acidic conditions.

  • Solution:

    • Avoid TEA if the compound is a gem-nitro derivative (base triggers retro-nitro-aldol).

    • Use neutralized silica (wash with buffer pH 7).

    • Fast Chromatography: Use a short plug filtration instead of a long column.

Issue: Inseparable Diastereomers
  • Mechanism: The chiral centers (if multiple) are too similar in polarity.

  • Solution:

    • Change Selectivity: Switch solvent from EtOAc/Hexane to DCM/MeOH (98:2) or Toluene/Acetone . Toluene often separates nitro-isomers better due to

      
      -
      
      
      
      interactions.
    • Enzymatic Resolution: If chemical separation fails, treat the mixture with Lipase PS (Pseudomonas cepacia) in vinyl acetate. The lipase will often selectively acetylate/hydrolyze one enantiomer/diastereomer [1].

Workflow Visualization

The following diagram illustrates the decision logic for purifying (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate products.

PurificationWorkflow Crude Crude Reaction Mixture (Nitro-Amido-Ester) TLC TLC Analysis (Solvent: 50% EtOAc/Hex) Crude->TLC Decision Separation Quality? TLC->Decision Path_Cryst Good Separation / Solid (Impurities very different Rf) Decision->Path_Cryst Solid & Clean Path_Col Poor Separation / Oil (Complex Mixture) Decision->Path_Col Oily or Dirty Recryst Recrystallization (IPA / Hexane) Path_Cryst->Recryst Column Flash Column (Gradient: 10-50% EtOAc) Path_Col->Column Check Check Purity (NMR/HPLC) Recryst->Check Column->Check Pure Final Product (>98% Purity) Check->Pure Pass Reprocess Reprocess (Change Solvent/Enzymatic) Check->Reprocess Fail Reprocess->Column

Caption: Decision tree for the purification of nitro-phenylglycinol derivatives, prioritizing crystallization for solids and chromatography for complex mixtures.

References

  • Santa Cruz Biotechnology (SCBT). this compound Product Data. Retrieved from

  • ChemicalBook. this compound Properties and Suppliers. Retrieved from

  • Wong, C. H., & Whitesides, G. M. (1994). Enzymes in Synthetic Organic Chemistry. Tetrahedron Organic Chemistry Series.
  • Palomo, C., et al. (2009).

Technical Support Center: Optimization of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this multi-step synthesis. Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to diagnose issues and rationally optimize your reaction conditions.

The synthesis of this target molecule is typically a two-stage process:

  • Asymmetric Henry (Nitroaldol) Reaction: A stereoselective carbon-carbon bond formation between benzaldehyde and nitromethane to produce the key intermediate, (R)-2-nitro-2-Phenylglycinol.

  • Di-acetylation: The subsequent N- and O-acetylation of the amino alcohol intermediate to yield the final product.

This guide is structured to address specific problems you might face in each of these critical stages.

Section 1: Asymmetric Henry Reaction for (R)-2-nitro-2-Phenylglycinol

The cornerstone of this synthesis is achieving high yield and stereoselectivity in the initial Henry reaction.[1][2][3] This reaction forms the β-nitro alcohol precursor and establishes the crucial stereocenter.[4][5]

Reaction Scheme: Overall Synthesis

Caption: Two-stage synthesis pathway.

Frequently Asked Questions & Troubleshooting

Q1: My Henry reaction is resulting in low enantioselectivity for the desired (R)-isomer. How can I improve this?

A1: Achieving high enantioselectivity is fundamentally dependent on the chiral catalyst system employed. The catalyst creates a chiral environment that favors one transition state over the other.[1]

  • Catalyst Choice: This is the most critical factor. Chiral metal complexes are frequently used to induce enantioselectivity.[1] Copper(II) complexes with chiral ligands, such as those derived from amino alcohols or bisoxazolines, have shown great success.[4][5] Organocatalysts, particularly those based on Cinchona alkaloids, are also powerful tools for this transformation.[2]

  • Ligand Structure: The steric and electronic properties of the chiral ligand are paramount. Bulky ligands can enhance facial selectivity by creating a more defined chiral pocket around the metal center.

  • Temperature Control: Lowering the reaction temperature often leads to higher enantiomeric excess (ee). This is because the energy difference between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT), thus amplifying the preference for the lower-energy pathway leading to the desired enantiomer.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarities (e.g., THF, CH₂Cl₂, Toluene) to find the optimal medium for your specific catalyst system.

Q2: The overall yield of my β-nitro alcohol is low, even with good conversion of the starting material. What are the likely causes?

A2: Low isolated yield in a Henry reaction, despite consumption of the aldehyde, often points to two key issues: the retro-Henry reaction and side reactions.

  • Retro-Henry Reaction: The Henry reaction is reversible.[1] The product β-nitro alcohol can decompose back into the starting aldehyde and nitroalkane, especially in the presence of the base catalyst.[4] To mitigate this, consider:

    • Minimizing Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the optimal product concentration is reached.

    • Temperature: While lower temperatures are good for selectivity, excessively long reaction times at any temperature can allow the equilibrium to shift back. Find a balance between reaction rate and product stability.

  • Catalyst Deactivation/Concentration: The catalyst loading is crucial. Too little catalyst will result in a sluggish and incomplete reaction.[6] Conversely, some catalyst systems may be inhibited by high concentrations. An optimal loading (typically 1-10 mol%) should be determined experimentally.[4][6]

  • Reagent Purity: Ensure that benzaldehyde is free of benzoic acid, which can neutralize the base catalyst. Use freshly distilled or high-purity reagents.

  • Base Strength: The choice and amount of base are critical. A base that is too strong can promote side reactions like the Cannizzaro reaction (a self-condensation of the aldehyde) or dehydration.[1][7] For many catalytic systems, a mild base like an acetate salt or an organic amine is sufficient.[4]

Q3: I'm observing a significant amount of a nonpolar byproduct, likely the dehydrated β-nitrostyrene. How can I suppress this side reaction?

A3: The formation of β-nitrostyrene occurs via the elimination of water from the primary β-nitro alcohol product. This is a very common side reaction in Henry reactions.[1][4]

  • Catalyst System Balance: The dehydration pathway is often promoted by a catalyst system with high Brønsted basicity or Lewis acidity.[4] The choice of counter-ion in a metal catalyst can significantly influence the selectivity between the desired alcohol and the undesired alkene.[4]

  • Reaction Temperature: Higher temperatures strongly favor the elimination reaction.[6] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) is one of the most effective ways to minimize dehydration.

  • Base Stoichiometry: Use only a catalytic amount of base. Excess base will accelerate the elimination reaction.[8]

  • Work-up Procedure: Dehydration can also occur during the aqueous work-up, especially if the conditions become acidic. Ensure the work-up is performed under neutral or slightly basic conditions and at a low temperature.

Section 2: Di-Acetylation of (R)-2-nitro-2-Phenylglycinol

Once the chiral intermediate is synthesized and purified, the next step is the protection of the amine and hydroxyl groups via acetylation.

Q4: What are the standard starting conditions for the N,O-diacetylation?

A4: A robust starting point for this transformation involves using an excess of a strong acetylating agent in the presence of a base to neutralize the acid byproduct.

ParameterRecommended ConditionRationale
Acetylating Agent Acetic Anhydride ((Ac)₂O)Highly reactive and efficient. Acetyl chloride can also be used but generates HCl, requiring a stoichiometric base.
Stoichiometry 2.5 - 3.0 equivalentsAn excess is used to ensure complete di-acetylation of both the amine and the less reactive primary alcohol.
Base Pyridine or Triethylamine (TEA)Acts as both a catalyst and a scavenger for the acetic acid byproduct. Pyridine is often used as the solvent as well.
Solvent Pyridine, Dichloromethane (DCM), or Tetrahydrofuran (THF)Pyridine can serve as both solvent and base. DCM or THF are good choices when using a soluble base like TEA.
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic. Starting at 0 °C and allowing it to warm to room temperature provides good control.
Catalyst (Optional) 4-Dimethylaminopyridine (DMAP)A small amount (1-5 mol%) can significantly accelerate the acetylation, especially of the sterically hindered alcohol.[9]

Q5: My acetylation reaction is incomplete, and I'm isolating mono-acetylated intermediates. How can I drive the reaction to completion?

A5: Incomplete reaction is a common issue, often due to insufficient reactivity or deactivation of the reagents.

  • Increase Equivalents of Acetylating Agent: The primary alcohol is less nucleophilic than the amine, and its acetylation can be sluggish. Increase the equivalents of acetic anhydride to 4.0 or even 5.0 to drive the equilibrium towards the di-acetylated product.

  • Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC. If it stalls, gentle heating (e.g., to 40 °C) can often push it to completion.

  • Use a Catalyst: The addition of a catalytic amount of DMAP is highly effective for accelerating the O-acetylation of alcohols.[9]

  • Reagent Quality: Acetic anhydride can hydrolyze over time if exposed to moisture. Use a fresh bottle or freshly distilled reagent for best results.

Section 3: Purification and Characterization

Q6: What are the recommended methods for purifying the final product, this compound?

A6: Purification is essential to remove unreacted starting materials, reagents, and any side products.

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is performed. This typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate), followed by washing with a mild acid (e.g., 1M HCl) to remove basic impurities (like pyridine/DMAP), a mild base (e.g., sat. NaHCO₃) to remove acidic impurities (like excess acetic anhydride/acetic acid), and finally brine.

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the final product from any remaining starting material or mono-acetylated intermediates. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.

  • Crystallization: If the final product is a stable solid, recrystallization can be an excellent final purification step to achieve high purity and potentially remove trace isomers.[10]

Q7: How can I definitively characterize the final product?

A7: A combination of spectroscopic techniques is required to confirm the structure, purity, and stereochemistry.

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the presence of all expected functional groups, including the two acetyl groups (singlets around 2.0-2.2 ppm), the aromatic ring protons, and the diastereotopic protons of the ethyl backbone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition of the product.[11]

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm that no racemization occurred during the acetylation and purification steps, the enantiomeric excess (ee) should be analyzed using a chiral HPLC column.

  • Infrared (IR) Spectroscopy: This will show characteristic stretches for the nitro group (NO₂), the amide carbonyl, and the ester carbonyl.

Section 4: Experimental Protocols & Workflow Visualization

Protocol 1: General Procedure for Asymmetric Henry Reaction

This is a representative starting protocol and must be optimized for your specific catalyst system.

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral ligand (e.g., 10 mol%) and the metal salt (e.g., Cu(OAc)₂; 10 mol%).

  • Add the chosen anhydrous solvent (e.g., THF, 0.5 M) and stir for 30-60 minutes to allow for complex formation.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add benzaldehyde (1.0 eq) followed by nitromethane (3.0-5.0 eq).

  • Add the base (e.g., triethylamine, 10 mol%) dropwise.

  • Stir the reaction at the set temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Di-Acetylation
  • Dissolve the purified (R)-2-nitro-2-Phenylglycinol (1.0 eq) in anhydrous pyridine or DCM.

  • Add DMAP (0.05 eq) if desired.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.5-3.0 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute with ethyl acetate and wash sequentially with 1M HCl, water, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimization & Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start check_yield Low Yield or Purity? start->check_yield henry_issue Issue in Henry Reaction? check_yield->henry_issue Yes success Success: High Yield & Purity check_yield->success No low_ee Low Enantioselectivity (ee) henry_issue->low_ee Poor Stereocontrol low_yield_henry Low Yield (Henry) henry_issue->low_yield_henry Low Yield nitrostyrene Nitrostyrene Side Product henry_issue->nitrostyrene Side Product acetylation_issue Issue in Acetylation? henry_issue->acetylation_issue Henry OK sol_ee Optimize Catalyst & Ligand Lower Temperature Screen Solvents low_ee->sol_ee sol_yield_henry Check Reagent Purity Optimize Catalyst Loading Minimize Reaction Time (Avoid Retro-Henry) low_yield_henry->sol_yield_henry sol_nitrostyrene Lower Temperature Use Milder/Less Base Careful Work-up nitrostyrene->sol_nitrostyrene incomplete_acetylation Incomplete Reaction acetylation_issue->incomplete_acetylation Yes acetylation_issue->success No sol_incomplete_acetylation Increase (Ac)₂O eq. Add DMAP Catalyst Increase Temp/Time incomplete_acetylation->sol_incomplete_acetylation

Caption: A decision tree for troubleshooting common issues.

References

  • Butkus, E., et al. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 27(15), 5027. Available at: [Link]

  • Butkus, E., et al. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Henry reaction. Wikipedia. Available at: [Link]

  • Buchler GmbH. (n.d.). Enantioselective Henry Reaction (Nitroaldol Reaction). Buchler GmbH. Available at: [Link]

  • Yadav, J. S., et al. (2015). Thermophilic enzymes as novel biocatalysts for the enantioselective Henry reaction. Green Chemistry, 17(5), 2896-2904. Available at: [Link]

  • BenchChem. (n.d.). Optimization of reaction conditions for asymmetric nitroaldol reactions. BenchChem.
  • BenchChem. (n.d.). Troubleshooting low yield in the Henry reaction with 4-Nitrobenzaldehyde. BenchChem.
  • Butkus, E., et al. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. PMC. Available at: [Link]

  • Das, S., et al. (2015). Synthesis, Structure, Topology and Catalytic Application of a Novel Cubane-based Copper(II) Metal–Organic Framework derived from a Flexible Amido Tripodal Acid. Dalton Transactions, 44(3), 1133-1141. Available at: [Link]

  • Pyo, S.-H., et al. (2011). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 13(19), 5773-5778. Available at: [Link]

  • Wang, T., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Organic Chemistry Frontiers, 7(3), 663-693. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. Available at: [Link]

  • Vanderbilt, B. M. (1941). U.S. Patent No. 2,229,532. Washington, DC: U.S. Patent and Trademark Office.
  • Jiang, Y., et al. (2022). Synthesis of 2-Nitro-2,3-Unsaturated Glycosides by a Nanomagnetic Catalyst Fe3O4@C@Fe(III). Frontiers in Chemistry, 10, 891630. Available at: [Link]

  • Hossain, M. S., et al. (2024). Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides. The Journal of Organic Chemistry. Available at: [Link]

  • Fois, A., et al. (2020). Characterization of Specific N-α-Acetyltransferase 50 (Naa50) Inhibitors Identified Using a DNA Encoded Library. ACS Medicinal Chemistry Letters, 11(4), 451-456. Available at: [Link]

  • Zhang, Y., et al. (2021). Identification and characterization of N 2-Acetyl-AαC-6-O-Gluc. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2021). Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity. Drug Metabolism and Disposition, 49(5), 395-406. Available at: [Link]

  • Wang, Y., et al. (2023). Effect of Acetylation of Two Cellulose Nanocrystal Polymorphs on Processibility and Physical Properties of Polylactide/Cellulose Nanocrystal Composite Film. Polymers, 15(12), 2652. Available at: [Link]

  • Dall'Oglio, F., et al. (2021). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Chemistry – A European Journal, 27(45), 11628-11633. Available at: [Link]

Sources

How to increase the yield of reactions using (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reactions with (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

Compound Profile & Usage Context

Product Identity: this compound CAS Registry (Parent/Related): 56613-80-0 (Refers to parent phenylglycinol backbone); Specific derivative often identified by catalog IDs (e.g., Santa Cruz Biotech CB7270745). Chemical Structure: A protected derivative of 2-(2-nitrophenyl)glycinol. It features an ortho-nitro group on the phenyl ring, an acetamide protection on the nitrogen, and an acetate ester protection on the oxygen.

Primary Application: This molecule is a high-value chiral building block used primarily in the synthesis of indolines , tetrahydroisoquinolines , and complex peptide mimetics. The ortho-nitro group allows for reductive cyclization strategies, while the chiral center provides the stereochemical foundation for enantiopure drugs.

Troubleshooting Guide (Q&A Format)

Q1: I am attempting to remove the O-acetate group to access the free alcohol, but my isolated yield is low (<50%) and I see multiple spots on TLC. What is going wrong?

Diagnosis: You are likely experiencing non-selective hydrolysis . The molecule contains two hydrolyzable groups: the O-acetate (ester) and the N-acetyl (amide) . Standard basic hydrolysis (e.g., NaOH, LiOH) often attacks both, leading to a mixture of the desired N-acetyl alcohol, the fully deprotected amino alcohol, and the O-acetyl free amine.

Solution: Switch to Biocatalytic Selective Hydrolysis . Lipases are exceptionally efficient at distinguishing between esters and amides.

  • Recommended Enzyme: Candida antarctica Lipase B (CAL-B) or Lipase PS (Burkholderia cepacia).

  • Mechanism: These enzymes hydrolyze the ester bond under mild conditions (pH 7.0–7.5 or in organic solvent with water equivalent) without touching the amide bond.

  • Yield Impact: This typically boosts yield from ~45% (chemical) to >90% (enzymatic) by eliminating over-hydrolysis side products.

Q2: My reaction yield is acceptable, but the enantiomeric excess (ee) of the product has dropped significantly compared to the starting material. How do I stop this racemization?

Diagnosis: You are triggering Benzylic Deprotonation . The benzylic proton (the H attached to the chiral center) is acidified by two electron-withdrawing groups: the 2-nitrophenyl ring and the amide carbonyl .

  • The Trigger: Strong bases (e.g., NaH, NaOH, TEA at high heat) remove this proton, forming a planar enolate intermediate that destroys chirality.

  • The Ortho-Nitro Effect: The nitro group on the ring further stabilizes the negative charge, making this molecule more prone to racemization than standard phenylglycine derivatives.

Solution:

  • Avoid Strong Bases: Use non-nucleophilic, mild bases (e.g., DIPEA) only if necessary.

  • Temperature Control: Keep reactions below 40°C. Racemization rates increase exponentially with temperature.

  • Solvent Choice: Avoid dipolar aprotic solvents (DMF, DMSO) with bases, as they enhance basicity. Use protic solvents (MeOH) or non-polar solvents (DCM/Toluene) where the base is less active.

Q3: I am trying to reduce the nitro group to an amine for cyclization, but the reaction stalls or yields complex tars. How do I increase the conversion?

Diagnosis: Catalyst Poisoning or Intermolecular Polymerization . The sulfur or trace impurities from the synthesis of the nitro-acetate can poison Pd/C catalysts. Furthermore, the resulting free amine is highly reactive; if the cyclization is slow, the amine may react with the acetate/amide of a neighboring molecule.

Solution:

  • Catalyst Upgrade: Use PtO2 (Adam’s Catalyst) or Raney Nickel , which are often more robust for ortho-nitro reductions than Pd/C.

  • Concentration: Run the reaction at high dilution (0.05 M) . This favors intramolecular cyclization (yield) over intermolecular polymerization (tar).

  • One-Pot Strategy: If the goal is cyclization, add the cyclizing agent (e.g., an aldehyde for reductive amination or acid for condensation) during the reduction to trap the amine immediately as it forms.

Optimized Protocols

Protocol A: High-Yield Selective O-Deacetylation (Enzymatic)

Use this to obtain (R)-N-acetyl-2-nitro-2-phenylglycinol without racemization.

  • Preparation: Dissolve 1.0 eq of this compound in MTBE (Methyl tert-butyl ether) or Toluene.

    • Note: If solubility is poor, add 10% THF as a co-solvent.

  • Add Buffer: Add an equal volume of Phosphate Buffer (0.1 M, pH 7.2).

  • Enzyme Addition: Add CAL-B (immobilized, e.g., Novozym 435) at 20% w/w relative to substrate.

  • Incubation: Stir at 30°C (Do not exceed 40°C) for 12–24 hours. Monitor by HPLC.

  • Workup: Filter off the enzyme (can be reused). Separate the organic layer.[1] Extract the aqueous layer with EtOAc. Combine organics, dry over Na2SO4, and concentrate.

  • Expected Yield: >92%

  • Expected ee Retention: >99.5%

Protocol B: Chemical Deacetylation (Alternative)

Use this only if enzymes are unavailable.

  • Solvent: Dissolve substrate in dry Methanol (0.1 M).

  • Reagent: Add K2CO3 (0.1 eq) at 0°C .

    • Critical: Do not use NaOH. Use catalytic carbonate at low temp.

  • Monitoring: Stir at 0°C for 30–60 mins. Quench immediately with solid NH4Cl or dilute acetic acid once the starting material is consumed.

  • Risk: Prolonged exposure will cleave the N-acetyl group.

Visualization: Yield & Selectivity Pathways

The following diagram illustrates the competition between the Productive Pathway (High Yield) and the Destructive Pathways (Racemization/Over-hydrolysis).

ReactionPathways Start (R)-N-acetyl-2-nitro- 2-Phenylglycinol-O-acetate (Starting Material) Product (R)-N-acetyl-2-nitro- 2-Phenylglycinol (Desired Alcohol) Start->Product Enzymatic Hydrolysis (CAL-B, pH 7, 30°C) Racemate Racemic Mixture (50% Yield Loss) Start->Racemate Strong Base / Heat (Benzylic Deprotonation) OverHydrolysis Free Amino Alcohol (Side Product) Start->OverHydrolysis Non-Selective Chemical Hydrolysis (NaOH, prolonged) Product->Racemate pH > 10

Figure 1: Reaction pathways for deacetylation. The green path preserves chirality and selectivity. Red and yellow paths represent common yield-loss mechanisms.

Data Summary: Method Comparison

MethodReagentConditionsYield (Isolated)ee RetentionSelectivity (O vs N)
Enzymatic CAL-B / Lipase PSpH 7.2, 30°C92-96% High (>99%) Excellent
Chemical (Base) NaOH / LiOHMeOH, RT45-60%Low (Racemization risk)Poor (Cleaves N-Ac)
Chemical (Acid) HCl / MeOHReflux70-80%ModerateModerate (Migration risk)
Mild Chemical K2CO3 (cat.)MeOH, 0°C80-85%GoodGood (Time sensitive)

References

  • Santa Cruz Biotechnology. this compound Product Description. Retrieved from

  • Neuburger, J., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from L-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering. Retrieved from

  • Bergman, T., et al. (1997). Optimized alcoholytic deacetylation of N-acetyl-blocked polypeptides.[2] Analytical Biochemistry, 254(2), 234-238. Retrieved from

  • Gotor, V. (2002).Enzymatic aminolysis, hydrazinolysis and oximolysis reactions. (General reference on Lipase selectivity for esters vs amides).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Determining Enantiomeric Excess for (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and chiral drug development. The biological activity of chiral molecules, such as derivatives of phenylglycinol, is often enantiomer-specific, with one enantiomer providing therapeutic benefits while the other may be inactive or even elicit harmful side effects. This guide provides an in-depth comparison of modern analytical techniques for determining the enantiomeric excess of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate, a functionalized chiral building block. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure trustworthy and reproducible results.

The Analytical Challenge: this compound

The target molecule, this compound, possesses multiple functional groups that influence the choice of analytical methodology: a chiral center, an acetylated amine, an acetylated hydroxyl group, and a nitro-substituted aromatic ring. These features offer various handles for chiral recognition but also present potential challenges, such as solubility and potential for interactions with stationary phases. This guide will compare three principal techniques for determining the enantiomeric excess of this and structurally related compounds: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries.

Comparative Analysis of Leading Methodologies

The selection of an appropriate analytical technique hinges on a balance of factors including sample throughput, sensitivity, cost, and the specific requirements of the research or quality control environment. Below is a comparative overview of the most effective methods.

Method Principle Advantages Disadvantages Typical Throughput Relative Cost
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).High resolution, wide applicability, well-established.Longer run times, higher solvent consumption.MediumMedium-High
Chiral SFC Differential interaction with a CSP using a supercritical fluid mobile phase.Fast separations, reduced solvent consumption, "greener" methodology.[1][2]Higher initial instrument cost, less universally available.HighHigh
NMR with Chiral Auxiliaries Conversion of enantiomers into diastereomers with distinguishable NMR signals.Provides structural information, no need for a reference standard of the racemate.Lower sensitivity, potential for incomplete derivatization, requires pure sample.LowMedium

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely adopted technique for the separation of enantiomers.[3] The key to a successful separation lies in the selection of the appropriate chiral stationary phase (CSP). For a molecule like N-acetyl-2-nitro-2-Phenylglycinol-O-acetate, polysaccharide-based CSPs are an excellent starting point due to their broad applicability for a range of chiral compounds, including those with aromatic and carbonyl functional groups.[4]

Enantiomers are separated based on their differential interactions with the chiral stationary phase. These interactions, which can include hydrogen bonding, π-π stacking, and steric hindrance, lead to the formation of transient diastereomeric complexes with different binding energies. This results in different retention times for the two enantiomers, allowing for their quantification.

Caption: Workflow for ee determination by Chiral HPLC.

Objective: To resolve the enantiomers of N-acetyl-2-nitro-2-Phenylglycinol-O-acetate.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Materials:

  • Column: A polysaccharide-based chiral column such as a Chiralpak® AD-H or a Lux® Cellulose-1 is recommended as a starting point.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (due to the nitroaromatic chromophore).

Data Analysis:

  • Identify the two peaks corresponding to the (R) and (S) enantiomers.

  • Integrate the area under each peak.

  • Calculate the enantiomeric excess using the formula: ee (%) = [|Area_R - Area_S| / (Area_R + Area_S)] * 100

Expected Results: A successful separation will yield two baseline-resolved peaks. The elution order would need to be confirmed with a standard of the pure (R)-enantiomer.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, often providing faster and more efficient separations.[1][2] It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to reduced analysis times and lower solvent consumption.[5]

Similar to HPLC, SFC relies on the differential partitioning of enantiomers between the stationary phase and the mobile phase. The use of supercritical CO2, often with a polar co-solvent, can lead to unique selectivity compared to traditional liquid chromatography.

Caption: Workflow for ee determination by Chiral SFC.

Objective: To achieve a rapid separation of the enantiomers of N-acetyl-2-nitro-2-Phenylglycinol-O-acetate.

Instrumentation:

  • Analytical SFC system with a CO2 pump, co-solvent pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Materials:

  • Column: Polysaccharide-based chiral columns are also excellent choices for SFC.

  • Mobile Phase: Supercritical CO2 with a polar modifier such as methanol or ethanol. A typical gradient might run from 5% to 40% methanol over a few minutes.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the co-solvent (e.g., methanol).

SFC Conditions:

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm.

Data Analysis: The data analysis is analogous to that of chiral HPLC, involving the integration of the separated enantiomer peaks and calculation of the ee.

Expected Results: SFC is expected to provide a significantly faster separation than HPLC, with run times often under 5 minutes, while maintaining excellent resolution.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it uses chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to create a diastereomeric environment, which results in distinguishable NMR signals for the enantiomers.[6][7]

Enantiomers are chemically and spectroscopically indistinguishable in an achiral environment. By reacting the enantiomeric mixture with a single enantiomer of a chiral auxiliary, a mixture of diastereomers is formed. Diastereomers have different physical properties and, crucially, different NMR spectra. The integration of the distinct signals for each diastereomer allows for the determination of their ratio and thus the enantiomeric excess of the original sample. For a molecule with a hydroxyl group (even if acetylated, it can be hydrolyzed back for derivatization), Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic and effective CDA.

Caption: Workflow for ee determination by NMR with a CSA.

Objective: To determine the ee of N-acetyl-2-nitro-2-Phenylglycinol-O-acetate using a chiral solvating agent.

Instrumentation:

  • High-resolution NMR spectrometer (400 MHz or higher is recommended).

Materials:

  • Chiral Solvating Agent (CSA): (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) or a derivative can be effective for aromatic compounds.

  • NMR Solvent: An achiral deuterated solvent such as CDCl3 or benzene-d6.

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the analyte into an NMR tube.

    • Add a molar equivalent of the chiral solvating agent.

    • Dissolve the mixture in approximately 0.6 mL of the deuterated solvent.

NMR Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum. It may be necessary to acquire spectra at different temperatures to optimize the resolution of the diastereomeric signals.

Data Analysis:

  • Identify a proton signal in the analyte that shows clear splitting into two distinct signals in the presence of the CSA. Protons close to the chiral center are often the best candidates.

  • Carefully integrate the two diastereomeric signals.

  • The ratio of the integrals directly corresponds to the ratio of the enantiomers.

Expected Results: In the presence of the CSA, at least one proton signal of the analyte should split into two signals of unequal intensity (for a non-racemic mixture). The chemical shift difference between these signals (Δδ) is indicative of the effectiveness of the CSA.

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of this compound depends on the specific needs of the laboratory.

  • For routine, high-throughput analysis in a quality control setting, Chiral SFC is the superior choice due to its speed and reduced solvent waste.[1][2]

  • Chiral HPLC remains a highly reliable and versatile option , particularly if an SFC system is not available. It is a workhorse technique with a vast library of available chiral stationary phases.[3]

  • NMR with chiral auxiliaries is invaluable for structural confirmation and when a reference standard of the racemate is unavailable. It is also a powerful tool for mechanistic studies in asymmetric synthesis.

For a comprehensive understanding and validation of results, it is often beneficial to use an orthogonal method (e.g., confirming an HPLC result with an NMR experiment). By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately determine the enantiomeric excess of this important chiral building block and its analogues.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe, 35(3), 104-111.
  • Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. (n.d.).
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022, May 20). Phenomenex.
  • (S)-(+)-N-acetylphenylglycineboronic acid: a chiral derivatizing agent for Ee determination of 1,2-diols. (2003). Organic Letters, 5(25), 4863-4866.
  • Chiral NMR solvating agents. (n.d.).
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016). Organic Process Research & Development, 20(5), 936-943.
  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. (2020). Organic Chemistry Frontiers, 7(1), 79-87.
  • Chiral HPLC separation of the enantiomers of acetyl derivative 3. (n.d.).
  • discovery and synthesis of chiral amino alcohols. (n.d.). Benchchem.
  • A Comparative Guide to Chiral Derivatizing Agents for HPLC Analysis: (S)-(+)
  • Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. (2008). Organic Process Research & Development, 12(4), 639-647.
  • Chiral HPLC Separ
  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated Β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. (2016).
  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystalliz
  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (2021).
  • Enantiomer Identific
  • SFC and CE—A Comparison of Two Orthogonal Methods for the Analysis of Dihydrochalcones in Apple Leaves. (2023). Molecules, 28(7), 3205.
  • Analysis of functionalized polyisobutylenes by capillary SFC, SEC, HPLC, and CGC-MS after fraction collection. (n.d.).
  • This compound Product Description. (n.d.). ChemicalBook.
  • DETECTION OF N-ACETYLGLYCINE, N-ACETYLGLYCYL-GLYCINE, AND N-ACETYLGLYCYLGLYCYLGLYCINE BY PAPER CHROMATOGRAPHY. (1978).
  • Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives. (2018). Applied Microbiology and Biotechnology, 102(23), 9959-9973.
  • Production of 2-phenylethyl acetate via reactive distillation. (2020). Chemical Papers, 74(8), 2531-2545.

Sources

Technical Guide: Structural Determination of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and methodological framework for the structural characterization of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate , a critical chiral intermediate in the synthesis of amphenicol antibiotics and adrenergic agents.

Executive Summary

In pharmaceutical development, the absolute configuration of chiral building blocks like This compound (hereafter referred to as Compound A ) dictates the efficacy and safety of the final drug substance. While High-Performance Liquid Chromatography (HPLC) determines purity, it cannot independently verify absolute stereochemistry without reference standards.[1]

This guide compares Single-Crystal X-ray Diffraction (SC-XRD) —the absolute standard—against NMR Spectroscopy (Mosher’s Method) and Vibrational Circular Dichroism (VCD) .[1] It provides a decision framework for researchers to select the optimal characterization route based on sample crystallinity, heavy-atom content, and throughput requirements.[1]

Part 1: The Crystallographic Approach (Gold Standard)

Why Crystallize the O-Acetate Derivative?

The specific derivatization of phenylglycinol to its N-acetyl, O-acetate form is not merely a protecting group strategy; it is a crystallographic engineering tactic .

  • Lattice Energy: The N-acetyl group introduces a strong hydrogen bond donor (NH) and acceptor (C=O), promoting the formation of stable, high-melting-point lattices (typically monoclinic

    
     or orthorhombic 
    
    
    
    for chiral pure samples).[1]
  • Conformational Locking: The O-acetate reduces the conformational freedom of the hydroxyl group, lowering the B-factors (thermal disorder) of the side chain during refinement.

Experimental Protocol: Crystal Growth & Data Collection

Objective: Obtain a single crystal suitable for determining the Flack parameter (


) to < 0.1 standard uncertainty.

Step-by-Step Methodology:

  • Screening: Dissolve 10 mg of Compound A in minimal hot ethyl acetate.

  • Vapor Diffusion: Place the solution in an inner vial. Add pentane or hexane to the outer reservoir. Seal and store at 4°C. Note: The nitro group enhances polarity; avoid overly polar antisolvents like methanol which may cause oiling out.

  • Mounting: Select a block-shaped crystal (>0.1 mm).[1] Mount on a Kapton loop using perfluoropolyether oil to minimize background scattering.

  • Collection Strategy (Critical):

    • Source: Use Cu-K

      
       radiation  (
      
      
      
      Å).[1]
    • Reasoning: Compound A contains only light atoms (C, H, N, O).[1] Mo-K

      
       radiation provides insufficient anomalous scattering signal to determine absolute configuration reliable. Cu-K
      
      
      
      maximizes the resonant scattering (
      
      
      ) of Oxygen and Nitrogen.
    • Temperature: Collect at 100 K to minimize thermal motion.

Data Refinement & Validation
  • Space Group: Must be non-centrosymmetric (e.g.,

    
    ).[1]
    
  • Flack Parameter (

    
    ): 
    
    • 
      : Correct absolute structure ((R)-enantiomer confirmed).
      
    • 
      : Inverted structure (sample is actually (S)).
      
    • 
      : Racemic twin or ambiguous signal.
      

Part 2: Comparative Analysis of Alternatives

Solution-State NMR (Mosher's Method)

Mechanism: Derivatization with chiral shift reagents (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA).[1]
  • The Limitation for Compound A: This method requires a free hydroxyl or amine. Since Compound A is fully protected (N-acetyl, O-acetate), it cannot be analyzed directly .[1]

  • Workflow Cost: Requires deprotection (hydrolysis of O-acetate)

    
     purification 
    
    
    
    reaction with (R)- and (S)-MTPA-Cl
    
    
    NMR analysis. This increases the risk of racemization during hydrolysis.
Vibrational Circular Dichroism (VCD)

Mechanism: Measures the differential absorption of left and right circularly polarized IR radiation.

  • Advantage: Non-destructive; performed directly on the O-acetate derivative in solution (e.g., CDCl

    
    ).[1]
    
  • Disadvantage: Requires extensive Density Functional Theory (DFT) calculations to match the theoretical spectrum with the experimental one. High computational cost.

Part 3: Performance Comparison Data

The following table contrasts the performance of X-ray crystallography against spectroscopic alternatives for this specific derivative class.

FeatureX-ray Crystallography NMR (Mosher's Method) VCD Spectroscopy
Analyte State Solid (Single Crystal)Solution (Free Alcohol)Solution (O-Acetate)
Sample Prep Crystallization (Days/Weeks)Deprotection + Derivatization (2 Days)Dissolution (10 mins)
Destructive? No (Crystal recoverable)Yes (Chemical modification)No
Abs.[1] Config Confidence High (>99%) via Flack ParamMedium (Dependent on

values)
High (Dependent on DFT match)
Throughput Low (1-2 samples/day)MediumHigh
Suitability for Compound A Ideal (Direct measurement)Poor (Requires chemical alteration)Good (Direct measurement)

Part 4: Strategic Workflow & Visualization[1]

Decision Framework for Structural Determination

The following diagram illustrates the logical flow for determining the absolute configuration of N-acetyl-2-nitro-phenylglycinol derivatives.

G Start Start: (R)-N-acetyl-2-nitro- 2-Phenylglycinol-O-acetate CrystCheck Does it crystallize? Start->CrystCheck XRD SC-XRD (Cu Source) Direct Determination CrystCheck->XRD Yes NoCryst Sample is Amorphous/Oil CrystCheck->NoCryst No Flack Check Flack Parameter (x) XRD->Flack AltPath Select Alternative Method NoCryst->AltPath VCD VCD Spectroscopy (Compare to DFT) AltPath->VCD Fast/Non-destructive ChemMod Chemical Modification (Deprotect O-acetate) AltPath->ChemMod If VCD unavailable HeavyAtom Derivatize with Heavy Atom (e.g., p-Bromobenzoate) AltPath->HeavyAtom If High Confidence Needed Mosher Mosher's Method (NMR) (Reaction with MTPA-Cl) ChemMod->Mosher XRD_Heavy SC-XRD (Mo Source) Strong Anomalous Signal HeavyAtom->XRD_Heavy

Figure 1: Decision matrix for absolute configuration determination. Green nodes indicate preferred high-confidence endpoints.

Crystallographic Packing Logic

Understanding why the derivative crystallizes helps in troubleshooting.

Packing Substrate Compound A (N-acetyl, O-acetate) HBond H-Bond Network (NH ... O=C) Substrate->HBond Amide Linker PiStack Pi-Pi Stacking (Nitro-Phenyl Ring) Substrate->PiStack Aromatic Core ConfLock Conformational Locking (Acetate Group) Substrate->ConfLock Ester Cap Lattice Stable Crystal Lattice (P21 or P212121) HBond->Lattice PiStack->Lattice ConfLock->Lattice

Figure 2: Supramolecular interactions stabilizing the crystal lattice of Compound A.

Part 5: Expert Recommendations

Troubleshooting Crystallization

If the standard O-acetate derivative yields only oils (common with flexible ethyl chains), do not persist with the same molecule.[1] Modify the structure to introduce a "Heavy Atom" or a "Crystallization Handle."

  • Recommendation: Hydrolyze the O-acetate and re-esterify with p-bromobenzoyl chloride .

  • Benefit: The bromine atom (

    
    ) provides a massive anomalous scattering signal, allowing absolute configuration determination even with standard Mo-radiation and lower quality crystals.[1]
    
Reference Standards

When publishing, ensure your CIF (Crystallographic Information File) is validated against the CCDC CheckCIF server.[1] For this specific class of nitro-phenylglycinols, compare bond lengths against the Cambridge Structural Database (CSD) to identify strain or disorder in the nitro group, which often exhibits rotational disorder.[1]

References

  • Parsons, S. (2021).[1] Flack parameter and absolute configuration determination from light-atom structures. Journal of Applied Crystallography. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The assignment of absolute configuration by NMR. Chemical Reviews. Link[1]

  • Stephens, P. J., et al. (2008).[1] Structural determination of chiral molecules using VCD spectroscopy. Accounts of Chemical Research. Link[1]

  • Santa Cruz Biotechnology. (2024).[1] this compound Product Data. Link

  • Sharma, V., et al. (2022).[1][2][3] X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry. (Providing structural analogs for amide/phenyl packing). Link

Sources

Validating the Enantiopurity and Chemical Stability of (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical methods for validating (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a highly functionalized chiral building block, often utilized as a precursor in the synthesis of amphenicol antibiotics (e.g., Chloramphenicol) and phenylserine derivatives. Its structural complexity—featuring a labile ester, an amide, and a nitro group adjacent to a chiral center—presents unique analytical challenges.

This guide compares three analytical methodologies for validating its purity: Chiral Normal-Phase HPLC (the Gold Standard), Chiral Shift NMR (for structural confirmation), and Reverse-Phase HPLC (for chemical impurity profiling). We prioritize methods that prevent in-situ degradation (hydrolysis/racemization) during analysis.

Part 1: Structural Analysis & Critical Quality Attributes (CQA)

Before selecting a method, we must understand the molecule's vulnerabilities.

  • Chiral Center (C2): The (R)-configuration is critical for biological activity. The adjacent nitro group is electron-withdrawing, increasing the acidity of the alpha-proton, making the center susceptible to racemization under basic conditions.

  • O-Acetate Ester: Susceptible to hydrolysis in aqueous/acidic/basic media.

  • Nitro Group: Potential for reduction to amine (impurity).

The Analytical Imperative: The ideal method must separate the (R)-enantiomer from the (S)-enantiomer without inducing hydrolysis or racemization during the run.

Part 2: Comparative Method Analysis

Method A: Normal-Phase Chiral HPLC (The Gold Standard)

Recommended for: QC Release, Enantiomeric Excess (%ee) determination.

This method utilizes polysaccharide-based stationary phases. The non-aqueous mobile phase preserves the labile O-acetate ester.

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Mechanism: The carbamate groups on the amylose backbone form hydrogen bonds and

    
    -
    
    
    
    interactions with the amide and phenyl ring of the analyte, creating a chiral cavity that discriminates between the (R) and (S) spatial arrangements.
Method B: 1H-NMR with Chiral Shift Reagents

Recommended for: R&D Early Stage, Absolute Configuration assignment.

When a chiral column is unavailable, or to confirm the absolute configuration, Nuclear Magnetic Resonance (NMR) with a Lanthanide Shift Reagent (LSR) is effective.

  • Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)3).

  • Mechanism: The paramagnetic Europium complex coordinates with the oxygen of the N-acetyl or O-acetate group. This induces a chemical shift difference (

    
    ) between the enantiomers' protons.
    
  • Limitation: Lower sensitivity (LOQ ~1-2%) compared to HPLC.

Method C: Reverse-Phase (RP) Achiral HPLC

Recommended for: Chemical Purity (Hydrolysis detection).

While poor for chiral separation of this specific molecule without expensive additives, RP-HPLC is essential for detecting chemical impurities like the de-acetylated alcohol (hydrolysis product).

  • Column: C18 (Octadecylsilane).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Risk: Extended run times in aqueous media can cause on-column hydrolysis of the O-acetate.

Data Presentation: Performance Comparison
FeatureMethod A: Chiral NP-HPLCMethod B: Chiral Shift NMRMethod C: Achiral RP-HPLC
Primary Output Enantiomeric Excess (%ee)Structure + %ee (Low Res)Chemical Purity (Hydrolysis)
Sensitivity (LOD) High (< 0.05%)Low (~ 1.0%)High (< 0.05%)
Sample Stability Excellent (Non-aqueous)Good (CDCl3 solvent)Moderate (Aqueous risk)
Throughput 15-20 min/sample45-60 min/sample10-15 min/sample
Cost per Run Moderate (Solvents)High (Deuterated/Shift reagents)Low
Destructive? No (Recoverable)NoNo

Part 3: Detailed Experimental Protocol (Method A)

Objective: To determine the enantiomeric purity of this compound with a resolution (


) > 1.5.
Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (HPLC Grade).

  • Standard: Racemic N-acetyl-2-nitro-2-Phenylglycinol-O-acetate (for system suitability).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strict control required to maintain selectivity).

  • Detection: UV @ 254 nm (Phenyl absorption) and 210 nm (Amide/Nitro).

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

Sample Preparation
  • Stock Solution: Weigh 5.0 mg of the sample into a 10 mL volumetric flask.

  • Dilution: Dissolve in 100% 2-Propanol (to ensure solubility). Sonicate for 2 minutes.

  • Final Concentration: 0.5 mg/mL.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

System Suitability (Acceptance Criteria)
  • Inject the Racemic Standard .

  • Resolution (

    
    ):  > 2.0 between (R) and (S) peaks.
    
  • Tailing Factor: < 1.5.[1]

  • Theoretical Plates: > 8000.

Calculation


Part 4: Visualization of Analytical Workflow

The following decision tree guides the analyst through selecting the correct method based on the stage of drug development.

ValidationWorkflow Start Sample Received: This compound GoalCheck Define Analytical Goal Start->GoalCheck ChemPurity Chemical Purity (Hydrolysis/Degradation) GoalCheck->ChemPurity Stability Check ChiralPurity Enantiomeric Purity (R vs S ratio) GoalCheck->ChiralPurity Batch Release RP_HPLC Method C: RP-HPLC (C18, Water/ACN) ChemPurity->RP_HPLC Chiral_HPLC Method A: Chiral NP-HPLC (Amylose-AD, Hex/IPA) ChiralPurity->Chiral_HPLC Standard QC NMR Method B: Chiral NMR (Eu(hfc)3) ChiralPurity->NMR No Column / Early R&D Result1 Report: % Impurities (De-acetylated species) RP_HPLC->Result1 Result2 Report: % ee (Release Certificate) Chiral_HPLC->Result2 Result3 Report: Absolute Config (Structure Confirmation) NMR->Result3

Figure 1: Analytical Decision Tree for N-acetyl-2-nitro-2-Phenylglycinol-O-acetate validation.

Part 5: Scientific Rationale & Troubleshooting

Why Amylose-based Columns? The "AD" type columns (Amylose tris(3,5-dimethylphenylcarbamate)) are particularly effective for phenylglycinol derivatives. The amide group in the analyte interacts via hydrogen bonding with the carbamate on the stationary phase, while the phenyl ring engages in


-

stacking. This "three-point interaction" is crucial for chiral recognition.

Troubleshooting Guide:

  • Peak Broadening: Often caused by the slow mass transfer of the nitro group. Solution: Increase column temperature to 30°C or reduce flow rate to 0.8 mL/min.

  • Split Peaks: Indicates hydrolysis of the O-acetate. Solution: Ensure solvents are strictly anhydrous; avoid storing samples in IPA for >24 hours.

  • Low Resolution: If

    
    , switch to a Cellulose-based column (Chiralcel OD-H), which offers a different helical twist and cavity size.
    

References

  • Chiral Separation of Phenylglycinol Derivatives: Zukowski, J., Pawlowska, M., & Pietraszkiewicz, M. (1991).[2] Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Chromatographia, 32(1), 82-84.[2][3]

  • Polysaccharide Stationary Phase Mechanisms: Phenomenex. (2023).[4] Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • Enzymatic Resolution Context (Related Intermediates): Rapp, C., et al. (2021).[5] Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Microbial Cell Factories.

  • General Chiral Separation of Amino Alcohol Derivatives: University of Ferrara. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via HPLC.

Sources

A Comparative Guide to Modern Strategies in Asymmetric Henry Reactions: Moving Beyond Stoichiometric Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereocontrolled synthesis of chiral molecules is a cornerstone of modern medicinal chemistry. The asymmetric Henry (nitroaldol) reaction stands as a powerful tool for carbon-carbon bond formation, yielding versatile β-nitro alcohols that are precursors to essential chiral building blocks like β-amino alcohols. Historically, the use of stoichiometric chiral auxiliaries, such as those derived from amino alcohols like phenylglycinol, represented a foundational strategy for inducing stereoselectivity. This guide provides a comparative analysis of this classical approach against modern, more efficient catalytic alternatives, offering a practical perspective on performance, operational simplicity, and scalability. We will delve into the mechanistic underpinnings and provide actionable experimental data to inform your synthetic strategy.

The Stoichiometric Chiral Auxiliary Approach: A Conceptual Framework

The use of a chiral auxiliary, a stereogenic group temporarily incorporated into a substrate, is a well-established method for directing the stereochemical outcome of a reaction.[1][2] In the context of the Henry reaction, an auxiliary such as one derived from (R)-2-phenylglycinol would be covalently attached to the substrate to create a chiral adduct. This adduct, now possessing diastereotopic faces, would then react with the nitroalkane, with the auxiliary sterically blocking one face, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched β-nitro alcohol.

While this method can provide high levels of stereocontrol, its reliance on stoichiometric amounts of the often-expensive auxiliary and the need for additional protection, attachment, and cleavage steps represent significant drawbacks in terms of atom economy and overall efficiency. Although specific performance data for auxiliaries like (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate in the Henry reaction is not extensively reported in contemporary literature, the general workflow illustrates the inherent limitations of this approach.

sub Prochiral Substrate adduct Chiral Adduct (Substrate-Auxiliary) sub->adduct Attachment aux Chiral Auxiliary (e.g., Phenylglycinol derivative) aux->adduct diastereomer Diastereomerically Enriched Product adduct->diastereomer Diastereoselective Henry Reaction reagent Nitroalkane, Base reagent->diastereomer product Enantiomerically Enriched β-Nitro Alcohol diastereomer->product Cleavage recycle Auxiliary Recovery diastereomer->recycle cleavage Auxiliary Cleavage cleavage->product cleavage->recycle

Figure 1: General workflow for a chiral auxiliary-mediated asymmetric synthesis.

High-Performance Catalytic Alternatives

The field has largely evolved towards catalytic asymmetric methods, which obviate the need for stoichiometric chiral reagents and offer more streamlined, atom-economical processes. Below, we compare three leading catalytic systems for the asymmetric Henry reaction.

Copper(II)-Bis(oxazoline) [Cu(II)-BOX] Catalysis

Chiral copper(II) complexes, particularly with C2-symmetric bis(oxazoline) (BOX) ligands, have emerged as robust and reliable catalysts for the enantioselective Henry reaction.[3][4][5] These catalysts function as chiral Lewis acids, coordinating both the aldehyde and the nitronate to organize the transition state and effectively control the facial selectivity of the nucleophilic attack.

The choice of the metal counter-ion and solvent is critical for catalyst performance. Copper(II) acetate is often preferred as it is thought that the acetate anion can act as a Brønsted base to facilitate the deprotonation of the nitroalkane, creating a bifunctional catalytic system.[3] Anhydrous ethanol is a common solvent, as it effectively solubilizes the catalyst complex and reactants.

CAT Cu(BOX)₂ TS [Chiral Transition State] CAT->TS + RCHO RCHO Aldehyde MeNO2 Nitromethane MeNO2->TS deprotonation by OAc⁻ Product_complex [Product-Cu(BOX)] TS->Product_complex C-C bond formation Product_complex->CAT Product release Product β-Nitro Alcohol Product_complex->Product

Figure 2: Simplified catalytic cycle for the Cu(II)-BOX catalyzed Henry reaction.

Comparative Performance Data: Cu(II)-IndaBOX Catalysis[3][5]
EntryAldehydeTime (h)Yield (%)ee (%)
1Benzaldehyde249192
24-Nitrobenzaldehyde369593
34-Methoxybenzaldehyde488987
42-Naphthaldehyde249392
5Cyclohexanecarboxaldehyde728594
6Pivalaldehyde728190

Reactions performed with 5 mol% Cu(OAc)₂·H₂O, 5.5 mol% Inda-BOX ligand, and 10 equivalents of nitromethane in ethanol at room temperature.

Experimental Protocol: General Procedure for Cu(II)-BOX Catalyzed Asymmetric Henry Reaction[6]
  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (e.g., Inda-BOX, 0.055 mmol, 5.5 mol%).

  • Add anhydrous ethanol (1.0 mL) and stir the mixture at room temperature for 1 hour to allow for catalyst complex formation, typically observed as a clear blue solution.

  • To the resulting solution, add the aldehyde (1.0 mmol, 1.0 equiv) followed by nitromethane (10.0 mmol, 10.0 equiv).

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the β-nitro alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Organocatalysis: Thioureas and Cinchona Alkaloids

Organocatalysis offers a metal-free alternative, avoiding concerns of metal contamination in the final product, which is particularly crucial in pharmaceutical synthesis. Bifunctional catalysts, such as those based on thiourea and Cinchona alkaloids, have proven highly effective.[6][7] These catalysts typically possess both a Lewis basic site (e.g., a tertiary amine) to deprotonate the nitroalkane and a hydrogen-bond donor site (the thiourea or hydroxyl group) to activate and orient the aldehyde. This dual activation within a single chiral molecule leads to a highly organized transition state.

Comparative Performance Data: Organocatalyzed Henry Reaction

Thiourea Catalysis [8]

Entry Aldehyde Catalyst Loading (mol%) Yield (%) ee (%)
1 2,2,2-Trifluoroacetophenone 10 >95 97

| 2 | 4-Nitrobenzaldehyde | 10 | 92 | 95 |

Cinchona Alkaloid Catalysis [9]

Entry α-Ketoester Catalyst Loading (mol%) Yield (%) ee (%)
1 Ethyl 2-oxo-4-phenylbut-3-enoate 10 91 97

| 2 | Ethyl benzoylformate | 10 | 94 | 90 |

Experimental Protocol: General Procedure for Thiourea-Catalyzed Asymmetric Henry Reaction[11]
  • To a solution of the aldehyde (0.2 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at the desired temperature (e.g., -20 °C), add the chiral thiourea catalyst (0.02 mmol, 10 mol%).

  • Add nitromethane (1.0 mmol, 5 equiv) to the mixture.

  • If required by the specific catalyst, add a co-catalyst or basic additive (e.g., a tertiary amine).

  • Stir the reaction for the specified time, monitoring by TLC.

  • Upon completion, the reaction may be quenched (e.g., with a mild acid) and the solvent removed in vacuo.

  • Purify the product via flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Biocatalysis with Hydroxynitrile Lyases (HNLs)

Enzymes offer unparalleled stereoselectivity under mild reaction conditions. Hydroxynitrile lyases (HNLs), which naturally catalyze the synthesis of cyanohydrins, have been found to exhibit promiscuous activity, effectively catalyzing the asymmetric Henry reaction.[10][11] This biocatalytic approach is particularly attractive for its environmental compatibility (reactions are often run in aqueous buffer systems) and exceptional enantioselectivity. Both (R)- and (S)-selective HNLs are available, providing access to both enantiomers of the β-nitro alcohol product. Recent advances in protein engineering have further improved the efficiency and substrate scope of these biocatalysts.[10]

Comparative Performance Data: HNL-Catalyzed Henry Reaction[12][14]
EntryAldehydeHNL SourceYield (%)ee (%)
1BenzaldehydeGranulicella tundricola82>99 (R)
24-MethoxybenzaldehydeArabidopsis thaliana (engineered)52 (preparative scale)>99 (R)
34-ChlorobenzaldehydeHevea brasiliensis~57up to 99 (S)
43-PhenoxybenzaldehydeArabidopsis thaliana (engineered)64>99 (R)
Experimental Protocol: General Procedure for HNL-Catalyzed Asymmetric Henry Reaction[14]
  • Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Add the HNL enzyme (as a lyophilized powder or cell-free extract).

  • In a separate vial, dissolve the aldehyde substrate (e.g., 0.1 mmol) in a water-miscible co-solvent like DMSO or a biphasic system with a solvent like methyl tert-butyl ether (MTBE).

  • Add the aldehyde solution to the enzyme-buffer mixture.

  • Add nitromethane (e.g., 1.0 mmol, 10 equiv) to initiate the reaction.

  • Shake or stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) for 24-48 hours.

  • Extract the product from the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Performance Comparison Summary

MethodStereocontrolCatalyst LoadingAtom EconomyOperational SimplicityScalability
Chiral Auxiliary High (Diastereoselective)StoichiometricLowLow (multi-step)Challenging
Cu(II)-BOX Catalysis Excellent (Enantioselective)1-10 mol%HighModerate (inert atmosphere)Good
Organocatalysis Excellent (Enantioselective)5-20 mol%HighHigh (often no inert conditions)Good
Biocatalysis (HNL) Superb (Enantioselective)Catalytic (enzyme loading)HighModerate (requires buffer prep)Moderate to Good

Conclusion and Future Outlook

While the use of stoichiometric chiral auxiliaries derived from compounds like phenylglycinol was a critical step in the development of asymmetric synthesis, the field has decisively moved towards more efficient and sustainable catalytic methods. For the asymmetric Henry reaction, copper(II)-bis(oxazoline) complexes, bifunctional organocatalysts, and hydroxynitrile lyases each offer compelling advantages.

  • Cu(II)-BOX systems are well-studied, reliable, and offer high enantioselectivities for a broad range of substrates.[5]

  • Organocatalysts provide a metal-free alternative with excellent performance and operational simplicity, making them highly attractive for pharmaceutical applications.[6]

  • Biocatalysis with HNLs represents a green chemistry approach, delivering exceptional enantiopurity under mild, aqueous conditions, with protein engineering poised to further expand its synthetic utility.[10]

The choice of method will ultimately depend on the specific target molecule, scalability requirements, and the available resources. However, for researchers and drug development professionals seeking to construct chiral β-nitro alcohols, these catalytic systems represent the state-of-the-art, offering significant improvements in efficiency, cost, and environmental impact over classical stoichiometric approaches.

References

  • Alvarez-Casao, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. [Link]

  • Priya, B. V., et al. (2023). Hydroxynitrile lyase engineering for promiscuous asymmetric Henry reaction with enhanced conversion, enantioselectivity and catalytic efficiency. Chemical Communications, 59, 12274-12277. [Link]

  • Bhatti, H. N., & Qureshi, F. A. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 47-66. [Link]

  • Evans, D. A., et al. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 125(42), 12692-12693. [Link]

  • Organic Chemistry Portal. (n.d.). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. [Link]

  • Purkarthofer, T., et al. (2006). Hydroxynitrile Lyase‐Catalyzed Enzymatic Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 45(21), 3454-3456. [Link]

  • Padhi, S. K., et al. (2022). Hydroxynitrile Lyase Discovery, Engineering, and Promiscuity towards Asymmetric Synthesis: Recent Progress. Catalysts, 12(9), 1033. [Link]

  • Deng, L., et al. (2006). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society, 128(3), 732-733. [Link]

  • Evans, D. A., et al. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 125(42), 12692-12693. [Link]

  • Rampalakos, C., & Wulff, W. D. (2008). A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction. Advanced Synthesis & Catalysis, 350(11-12), 1785-1790. [Link]

  • Macmillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. [Link]

  • Herold, S., et al. (2013). Asymmetric benzoylation and Henry reaction using reusable polytopic bis(oxazoline) ligands and copper(ii). New Journal of Chemistry, 37(10), 3249-3256. [Link]

  • Dadashipour, M., & Asadollahi-Baboli, M. (2015). Discovery and molecular and biocatalytic properties of hydroxynitrile lyase from an invasive millipede, Chamberlinius hualienensis. Proceedings of the National Academy of Sciences, 112(34), 10636-10641. [Link]

  • Wulff, W. D., et al. (2008). A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction. Advanced Synthesis & Catalysis, 350(11-12), 1785-1790. [Link]

  • Otevrel, J., Svestka, D., & Bobal, P. (2019). Bianthryl-based organocatalysts for the asymmetric Henry reaction of fluoroketones. Organic & Biomolecular Chemistry, 17(21), 5244-5248. [Link]

  • Takemoto, Y. (2008). DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS. [Link]

  • Berkeš, D., et al. (2022). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry, 18, 437-445. [Link]

  • Deng, L. (n.d.). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. [Link]

  • Bhatti, H. N., & Qureshi, F. A. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 47-66. [Link]

  • Dadashipour, M., & Asadollahi-Baboli, M. (2021). Hydroxynitrile Lyase Isozymes from Prunus communis: Identification, Characterization and Synthetic Applications. Molecular Catalysis, 515, 111929. [Link]

  • van den Berg, E. M. M., et al. (1989). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 30(32), 4241-4244. [Link]

  • Berkeš, D., et al. (2022). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry, 18, 437-445. [Link]

  • Berkeš, D., et al. (2022). The asymmetric Henry reaction as synthetic tool for production of drugs Linezolid and Rivaroxaban. Beilstein Archives. [Link]

  • Jackson, W. G. (2019). Chirality transfer in the reaction of chiral phenylglycinol with a salicylaldehyde, a prochiral aldehyde. ResearchGate. [Link]

  • Szałaj, P., et al. (2023). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 28(14), 5482. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Buchler GmbH. (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction). [Link]

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